molecular formula C48H100ClN B1602095 Tetradodecylammonium chloride CAS No. 82944-72-7

Tetradodecylammonium chloride

Cat. No.: B1602095
CAS No.: 82944-72-7
M. Wt: 726.8 g/mol
InChI Key: KEVJUENWYCMNET-UHFFFAOYSA-M
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Description

Significance of Long-Chain Quaternary Ammonium (B1175870) Salts in Chemical Science

Long-chain quaternary ammonium salts are particularly significant in chemical science due to their enhanced surface-active properties and their ability to function in diverse chemical environments. The long alkyl chains contribute to high lipophilicity, making them effective phase transfer catalysts. wikipedia.orggoogle.com In this role, they facilitate reactions between reactants that are soluble in different, immiscible phases (e.g., organic and aqueous) by transporting one reactant across the phase boundary to react with the other. google.com This capability is crucial for many organic syntheses, enabling reactions that would otherwise be slow or impossible. lookchem.com Furthermore, their surfactant properties are exploited in the synthesis of nanoparticles, where they act as stabilizing or capping agents to control particle size and prevent agglomeration. mdpi.combiointerfaceresearch.com The length of the alkyl chain can be tailored to optimize their function for specific applications, influencing properties like solubility and antimicrobial activity. nih.gov

Scope and Academic Relevance of Tetradodecylammonium Chloride Research

This compound, with its four long dodecyl chains, is a subject of considerable academic and research interest. Its high lipophilicity makes it an excellent candidate for applications requiring stable hydrophobic interfaces. A significant area of research involves its use in the fabrication of ion-selective electrodes (ISEs). google.com In this context, it functions as an ion exchanger within a polymeric membrane, facilitating the potentiometric detection of various ions and molecules. Studies have demonstrated its utility in developing sensors for clinically relevant molecules like warfarin (B611796) and for environmental monitoring of ions such as nitrate (B79036). Additionally, research has explored its role in modulating the size and crystallinity of nanoparticles during their synthesis. rsc.org The chloride ions from this compound can influence the nucleation process, highlighting its potential in advanced materials science. rsc.org

Interactive Data Table: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name tetradodecylazanium;chloride
CAS Number 82944-72-7
Chemical Formula C48H100ClN
Molecular Weight 726.77 g/mol
Appearance Crystals
Melting Point 81-84 °C
Solubility Miscible with water

This data is compiled from multiple sources. lookchem.comsigmaaldrich.comchemsrc.comsigmaaldrich.comscbt.comchemicalbook.com

Properties

IUPAC Name

tetradodecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVJUENWYCMNET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H100ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554681
Record name N,N,N-Tridodecyldodecan-1-aminium chloride
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URL https://comptox.epa.gov/dashboard/DTXSID70554681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82944-72-7
Record name N,N,N-Tridodecyldodecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradodecylammonium chloride
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Synthetic Strategies and Methodological Advancements for Tetradodecylammonium Chloride

Quaternization Reactions in Tetradodecylammonium Chloride Synthesis

Quaternization is the most conventional and widely employed method for synthesizing this compound. This process involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) cation. libretexts.org

The core of the quaternization strategy is a nucleophilic substitution reaction. physicsandmathstutor.com In this reaction, a tertiary amine, which contains a nucleophilic nitrogen atom due to its lone pair of electrons, attacks an electrophilic carbon atom in an alkyl halide. libretexts.orgstudymind.co.uk For the synthesis of this compound, this typically involves the reaction of tridodecylamine (B85476) with dodecyl chloride.

The mechanism proceeds as the lone pair of electrons on the nitrogen atom of tridodecylamine forms a new carbon-nitrogen bond with the dodecyl chloride molecule. chemguide.co.uk This action displaces the chloride ion, which then becomes the counter-ion to the newly formed tetradodecylammonium cation. chemguide.co.uk The resulting product is the quaternary ammonium salt, this compound. libretexts.org This final step is conclusive as there are no remaining hydrogen atoms on the nitrogen that can be removed, thus stopping further reactions. libretexts.org

The efficiency and success of the quaternization reaction are highly dependent on the careful selection of precursors and the optimization of reaction parameters. The selection of a tertiary amine and an alkyl halide with long alkyl chains, such as tridodecylamine and dodecyl chloride, is fundamental to producing the target compound.

To maximize yield and purity while minimizing side reactions, several conditions must be controlled. An inert atmosphere, typically nitrogen or argon, is often necessary to prevent the oxidation and degradation of the long alkyl chains during the reaction. Solvent choice is also critical; non-polar organic solvents like toluene (B28343) or dichloromethane (B109758) are frequently preferred as they can affect the reaction rate and product purity. Industrial-scale synthesis may utilize batch or continuous stirred-tank reactors with controlled addition of the alkyl halide to manage the reaction's exothermicity and prevent side reactions.

Below is a table summarizing typical parameters for the quaternization synthesis of this compound.

ParameterTypical ValuesNotes
Precursors Tridodecylamine, Dodecyl chlorideDirect route to the desired product.
Solvent Toluene, Dichloromethane, or NeatNon-polar solvents are preferred to facilitate the reaction.
Temperature 50–90 °CElevated temperatures increase the reaction rate.
Reaction Time 4–24 hoursDuration depends on temperature, solvent, and scale.
Molar Ratio 1:1 to 1:2 (Amine:Alkyl Halide)A slight excess of the alkylating agent can drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of reactants and product.
Typical Yield 85–95%High yields are achievable with optimized conditions.

Metathesis Reactions for this compound Preparation

Metathesis, or ion exchange, offers an alternative synthetic route to this compound, particularly when another salt of the tetradodecylammonium cation is more readily available or easily synthesized. This method is advantageous when the specific chloride counter-ion is required for a particular application.

Metathesis reactions involve the exchange of anions between two different salts in solution. To prepare this compound, a salt such as tetradodecylammonium bromide or tetradodecylammonium nitrate (B79036) can be reacted with a source of chloride ions, such as sodium chloride or hydrochloric acid. The reaction is typically performed in a biphasic system or a solvent where the solubility differences between the reactants and products can be exploited to drive the reaction to completion. For instance, the precipitation of the byproduct, such as sodium bromide, can shift the equilibrium towards the formation of the desired this compound.

A specific and efficient method for converting tetradodecylammonium bromide to this compound is through the use of an ion exchange resin. aston.ac.uk In a documented procedure, an aqueous solution of tetradodecylammonium bromide is passed through a column packed with a chloride-form anion exchange resin, such as Amberlite IRA-400 (Cl). aston.ac.uk As the solution flows through the column, the bromide ions are captured by the resin and replaced with chloride ions, resulting in an aqueous solution of this compound. aston.ac.uk This technique is highly effective for producing a high-purity product free from other halide contaminants.

ParameterTypical ValuesNotes
Reactants Tetradodecylammonium Bromide, Ion Exchange Resin (Cl⁻ form)A common method when the bromide salt is the starting material. aston.ac.uk
Solvent Water / AcetonitrileThe bromide salt is dissolved in water for the column exchange. aston.ac.uk
Temperature Room Temperature to 50 °CThe reaction does not typically require high heat.
Reaction Time 1–12 hoursDependent on the flow rate and efficiency of the ion exchange column.
Purity >95%Can achieve high purity by removing the previous counter-ion effectively.

Purification and Isolation Techniques for High-Purity this compound

Regardless of the synthetic route, purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. The high molecular weight and lipophilic nature of this compound influence the choice of purification methods.

Common techniques include recrystallization, solvent washing, and chromatography. Recrystallization is highly effective and can be performed from various solvents, including ethanol (B145695) or acetone/hexane mixtures. chemicalbook.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the purified salt to crystallize, leaving impurities behind in the solvent. google.com

Washing the crude product is another critical step. Repeated washes with water can remove water-soluble impurities. Subsequently, washing with a volatile organic solvent, such as an ether or a hydrocarbon like benzene, can remove non-polar contaminants before the final product is dried under vacuum. google.com A specialized technique involves precipitating the water-soluble quaternary ammonium salt from its concentrated aqueous solution by adding a water-miscible aliphatic amine, which causes the solid salt to separate out. google.com The purity of the final product can be verified using methods like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

TechniqueDescriptionTarget Impurities
Recrystallization Dissolving the crude salt in a hot solvent (e.g., ethanol, acetone/hexane) and cooling to form pure crystals. chemicalbook.comUnreacted precursors, byproducts with different solubility profiles.
Aqueous Washing Washing the product with water to remove water-soluble contaminants. Excess amines, inorganic salts (e.g., sodium bromide from metathesis).
Organic Solvent Washing Rinsing the product with a non-polar or volatile organic solvent (e.g., ether, hexane). google.comNon-polar organic impurities.
Ion Exchange Chromatography Passing a solution of the salt through a resin to ensure complete anion exchange. aston.ac.uknih.govResidual starting anions (e.g., bromide).
Precipitation Adding a water-miscible aliphatic amine to an aqueous solution of the salt to precipitate it. google.comWater-soluble impurities that remain in the amine-water solution.

Aqueous Washing Protocols for Byproduct Removal

Aqueous washing is a fundamental and effective technique for the initial purification of this compound. This method leverages the differing solubilities of the quaternary ammonium salt product and the common byproducts in aqueous and organic phases. The high lipophilicity of this compound, conferred by its four long alkyl chains, causes it to remain preferentially in an organic solvent, while more polar impurities are partitioned into the aqueous phase.

Common byproducts from the synthesis of quaternary ammonium salts include unreacted tertiary amines and their hydrohalide salts. publications.gc.ca The washing protocol typically involves dissolving the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane or chloroform (B151607). publications.gc.ca This organic solution is then washed repeatedly with deionized water. The process effectively removes water-soluble impurities. In some syntheses, such as those involving the reaction of 3,3'-diaminodiphenylmethane, a brine wash is employed after initial purification steps to help break up emulsions and further remove aqueous-soluble materials before final drying. rsc.org The separation of the organic and aqueous layers is typically performed using a separatory funnel. The efficiency of the removal of impurities is monitored through techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

Table 1: Aqueous Washing Protocol for a Generic Quaternary Ammonium Salt Synthesis

StepReagent/SolventPurposeByproducts Targeted for Removal
1. Dissolution Dichloromethane or other suitable organic solventTo dissolve the crude product and prepare it for washing.---
2. First Wash Deionized WaterTo remove the majority of highly polar, water-soluble impurities.Unreacted tertiary amines, inorganic salts.
3. Subsequent Washes Deionized WaterTo ensure complete removal of residual water-soluble impurities.Trace amounts of amines and salts.
4. Brine Wash (Optional) Saturated NaCl solutionTo reduce the amount of water dissolved in the organic layer and break emulsions.Excess water.
5. Drying Anhydrous sodium sulfate (B86663) or magnesium sulfateTo remove residual water from the organic phase.Dissolved water.
6. Filtration/Evaporation ---To remove the drying agent and isolate the purified product from the solvent.---

Advanced Chromatographic Separation Methods for Purity Enhancement

For applications demanding very high purity, advanced chromatographic methods are employed following initial washing steps. The choice of chromatographic technique is critical for separating this compound from structurally similar impurities that may not be efficiently removed by simple extraction.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis and purification of quaternary ammonium salts. tandfonline.comresearchgate.net Due to the permanent positive charge of these compounds, ion-pair chromatography is often utilized. tandfonline.com This method involves adding an ion-pairing reagent (e.g., sodium perchlorate, formic acid) to the mobile phase. tandfonline.com The reagent forms a neutral, hydrophobic ion pair with the cationic analyte, allowing it to be retained and separated on a nonpolar C18 or C8 stationary phase. The separation is sensitive to the hydrophobicity and polarizability of the compound. tandfonline.com

The selection of the stationary phase is crucial. While standard C18 columns are widely used, other column chemistries can provide superior selectivity for quaternary ammonium compounds. For instance, a cyano-functionalized column was found to be effective for separating benzalkonium chlorides with different alkyl chain lengths, whereas a traditional C18 column was not. researchgate.net For other separations of quaternary ammonium salts, stationary phases containing aromatic functionality have been used to leverage strong π–π interactions. nih.gov

Solid-phase extraction (SPE) is another valuable technique, often used for sample cleanup and purification prior to analysis. Weak cation exchange (WCX) cartridges, such as the Oasis WCX, have been successfully used to extract and purify quaternary ammonium compounds from complex matrices. rsc.org

Table 2: Comparison of Chromatographic Methods for Quaternary Ammonium Compound (QAC) Separation

MethodStationary Phase (Column)Mobile Phase ExamplePrinciple of SeparationReference
Ion-Pair RP-HPLC Nucleosil RP-18, Lichrospher CH-18Acidic aqueous methanol (B129727) with sodium perchlorateForms neutral ion-pairs for retention on a reversed-phase column. tandfonline.com
Reversed-Phase LC Alkyl and Phenyl LigandsPhosphate buffer in mobile phaseCooperative mechanism between hydrophobic and silanophilic interactions. researchgate.netnih.gov
UPLC Cyano functional groupAcetonitrile:Ammonium formate (B1220265)/formic acid bufferVarying interaction with different alkyl chain lengths. researchgate.net
SPE-HPLC Carboxylic acid-based cation exchangeMethanesulfonic acid-acetonitrileIon exchange followed by chromatographic analysis. researchgate.net
HPLC-MS/MS CAPCELL PAK CR 1:4Acetonitrile-ammonium formate aqueous solution with formic acidReversed-phase separation with mass spectrometric detection. rsc.org

Industrial and Laboratory Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory bench to industrial production involves significant challenges related to reaction conditions, equipment, and purification efficiency.

In a laboratory setting, synthesis is typically performed in round-bottom flasks with magnetic or overhead stirring. Heating is managed with heating mantles, and reagent addition is done manually. Purification often involves multiple, time-consuming steps like repeated extractions in separatory funnels and column chromatography, which are feasible for small quantities.

Industrial-scale production necessitates a shift to large-scale reactors, such as batch or continuous stirred-tank reactors. Key considerations for scale-up include:

Heat Transfer: Quaternization reactions are often exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Efficient cooling systems are required to maintain optimal reaction temperatures and prevent runaway reactions or byproduct formation.

Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more difficult than in a small flask. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in lower yields and increased impurity levels. The use of powerful agitators and optimized reactor geometry is crucial.

Process Control: Industrial synthesis employs automated systems for controlled addition of reagents and continuous monitoring of parameters like temperature, pressure, and pH. This ensures consistency and safety, which is a significant departure from the manual control typical in a lab.

Purification: While crystallization can be used for purification on a large scale, chromatographic methods are generally too expensive and complex for bulk industrial production. Instead, multi-step extraction and washing protocols are optimized for large volumes, often using counter-current extraction systems to improve efficiency. Recrystallization is a common final purification step for obtaining a high-purity solid product.

Table 3: Comparison of Laboratory vs. Industrial Scale-Up Parameters for Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Vessel Glass flasks (mL to L)Glass-lined or stainless steel reactors (hundreds to thousands of L)
Heating/Cooling Heating mantles, oil bathsJacketed vessels with steam/cooling fluid circulation
Mixing Magnetic stir bars, overhead stirrersBaffles and impellers (e.g., turbine, anchor)
Process Control Manual monitoring and additionAutomated sensors and dosing pumps (PLCs, DCS)
Purification Separatory funnels, column chromatographyLarge-scale liquid-liquid extractors, centrifuges, crystallizers
Typical Yield Variable, focus on proof-of-conceptOptimized for high yield (e.g., 85–95%) and cost-effectiveness
Purity Focus High purity for characterizationConsistent purity meeting commercial specifications (>97%)

Mechanistic Investigations of Tetradodecylammonium Chloride Reactivity

Fundamental Chemical Reactions of the Quaternary Ammonium (B1175870) Moiety

The reactivity of tetradodecylammonium chloride (TDDA-Cl) is centered around the quaternary ammonium cation, which, while generally stable, can participate in specific reactions. The positively charged nitrogen atom is sterically shielded by four long dodecyl chains, influencing its chemical behavior.

Quaternary ammonium salts like TDDA-Cl are generally unreactive toward strong electrophiles, oxidants, and acids. wikipedia.orgunacademy.com Their stability also extends to most nucleophiles. wikipedia.orgunacademy.com However, under harsh conditions or in the presence of exceptionally strong bases or nucleophiles, they can undergo degradation reactions such as dealkylation. wikipedia.orgunacademy.com The long alkyl chains of TDDA-Cl can sterically hinder nucleophilic substitution reactions, making it less reactive than its shorter-chain counterparts like tetramethylammonium (B1211777) iodide.

One notable reaction is the Hofmann elimination, an elimination reaction of 4º-ammonium salts that results in an alkene and a tertiary amine. libretexts.org This E2-like elimination requires the presence of at least one beta-hydrogen on one of the alkyl substituents and is typically carried out by heating the corresponding hydroxide (B78521) salt. libretexts.org

A key aspect of this compound's reactivity is its ability to participate in ion-exchange reactions. This property is fundamental to its application in various fields, particularly in the fabrication of ion-selective electrodes (ISEs). mdpi.com In these systems, TDDA-Cl acts as a lipophilic anion exchanger, facilitating the transfer of anions across a membrane phase. researchgate.netacs.org

The mechanism involves the exchange of its chloride anion with other anions present in a solution. For instance, TDDA-Cl has been used to prepare ion-pair association complexes, such as with phenylpyruvate, through a liquid/liquid ion exchange process. mdpi.com Similarly, it can undergo metathesis reactions with other salts, like sodium tetrakis(4-chlorophenyl)borate, to form new ion pairs. The efficiency of this ion exchange is a critical factor in the performance of sensors.

The thermodynamics of these ion-exchange processes are influenced by the properties of the ions involved and the medium. The large and hydrophobic nature of the tetradodecylammonium cation enhances the lipophilicity of the ion-exchanger, which is crucial for its function in polymeric membranes. researchgate.net

Formation of Ion Pairs and Their Stability in Different Media

This compound readily forms ion pairs with various anions in solution. The stability of these ion pairs is dependent on the solvent environment. In non-polar or weakly polar solvents, ion pairing is more pronounced. For example, in the synthesis of tetradodecylammonium tetrakis(4-chlorophenyl)borate, the use of dichloromethane (B109758) as a solvent facilitates ion pairing, which drives the reaction to completion.

The formation of stable ion pairs is a key feature exploited in applications like ion-selective electrodes, where TDDA-Cl facilitates the selective detection of specific ions. The stability of these ion pairs can be influenced by the presence of plasticizers in membrane-based systems. For example, studies on similar quaternary ammonium salts have shown that the extent of ion-pair formation can differ between plasticizers like bis(2-ethylhexyl)sebacate (DOS) and o-nitrophenyl octyl ether (o-NPOE), with indications of greater ion-pair formation in DOS-plasticized membranes. nih.gov

The formation of hydrophobic ion pairs is also a strategy used to encapsulate molecules like indocyanine green (ICG) in nanocarriers. spiedigitallibrary.orgprinceton.edu While these ion pairs can be stable in buffer solutions, their stability can be challenged in the presence of biological components like albumin. spiedigitallibrary.org

Theoretical Studies on Molecular Interactions and Reaction Pathways

Computational studies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the molecular interactions and reactivity of this compound and related compounds.

DFT calculations have been used to investigate the electronic structure and reactivity of quaternary ammonium surfactants. mdpi.compreprints.org These studies have shown that the reactivity of such molecules is primarily determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) regions. mdpi.compreprints.org For cationic quaternary ammonium surfactants, the positively charged nitrogen group and the alpha carbons are identified as the reactive centers that can donate electrons. mdpi.compreprints.org

Molecular dynamics simulations can predict the behavior of these molecules in different environments. For instance, MD simulations have been employed to study the adsorption of quaternary ammonium surfactants on metal surfaces, revealing that the adsorption strength can fluctuate with the length of the alkyl chain. mdpi.compreprints.org Such simulations can also be used to predict ion-pair dissociation constants and diffusion coefficients in various media.

Quantitative Structure-Property Relationship (QSPR) modeling is another theoretical approach that can be applied to understand and predict the catalytic activity of quaternary ammonium salts. pucrs.br These models aim to establish a mathematical relationship between the molecular structure of a compound and its observed properties. pucrs.br

Influence of Structural Modifications on Reactivity Profile

The reactivity of quaternary ammonium compounds is significantly influenced by their molecular structure, particularly the length of the alkyl chains.

Increasing the alkyl chain length in quaternary ammonium salts generally leads to a decrease in their thermal stability. For example, tetradodecylammonium iodide decomposes at a lower temperature than its shorter-chain analogs like tetramethylammonium iodide due to weaker ionic interactions. The longer alkyl chains can also sterically hinder certain reactions, such as nucleophilic substitutions.

In the context of ion-selective electrodes, modifications to the structure of the quaternary ammonium salt can affect its selectivity. For instance, increasing the number of methylene (B1212753) units in the alkyl chains has been observed to enhance the selectivity of electrodes towards hydrophilic anions. researchgate.net The symmetry of the quaternary ammonium salt also plays a role, with asymmetric salts showing higher selectivity for doubly charged anions compared to singly charged ones. researchgate.net

Studies on the effect of alkyl chain length on the properties of quaternized cornstarch demonstrated that an increase in the number of carbon atoms in the alkyl substituent resulted in decreased reaction efficiency. tandfonline.com Conversely, in the context of antibacterial activity, increasing the alkyl chain length of quaternary ammonium methacrylates from 3 to 16 carbons led to increased antibacterial potency, which then decreased with a chain length of 18. nih.gov This suggests an optimal chain length for specific applications, beyond which steric effects may hinder interactions. nih.gov

Advanced Electrochemical Applications of Tetradodecylammonium Chloride

Potentiometric Chemical Sensors and Ion-Selective Electrodes (ISEs)

Tetradodecylammonium chloride (TDAC) has emerged as a significant compound in the advancement of electrochemical sensors, particularly in the fabrication of potentiometric chemical sensors and ion-selective electrodes (ISEs). Its inherent properties make it a valuable component for creating sensitive and selective analytical devices. ISEs are a class of electrochemical sensors that measure the activity of a specific ion in a solution by developing a potential difference across a selective membrane. The high lipophilicity imparted by the four dodecyl (C12) chains and its function as an ion-exchanger are central to its utility in this field. google.com

Role as an Ion-Exchanger in Enhancing Sensor Sensitivity and Selectivity

The primary function of this compound in ion-selective electrodes is as an ion-exchanger. Ion-exchangers are substances that facilitate the transfer of ions across the interface between the sample solution and the electrode's membrane phase. decker-vt.de TDAC, being a quaternary ammonium (B1175870) salt, possesses a positively charged nitrogen atom which can form stable, yet reversible, ion pairs with various anions. This ion-exchange capability is crucial for the sensor's mechanism, allowing for the selective partitioning of target anions from the sample into the membrane. google.com

The high lipophilicity of the tetradodecylammonium cation ensures that it remains firmly embedded within the hydrophobic membrane, preventing it from leaching into the aqueous sample and thereby contributing to the long-term stability and use-life of the electrode. google.comgoogle.com This stable hydrophobic interface is essential for the reproducible and sensitive detection of ions. By facilitating the selective transport of the target analyte across the membrane, TDAC enhances both the sensitivity and selectivity of the sensor. For instance, the electrostatic interactions between the TDAC cation and an anionic analyte like warfarin (B611796) enable effective ion exchange, leading to a highly sensitive and selective potentiometric response. mdpi.com The choice of a quaternary ammonium salt with long alkyl chains, such as TDAC, has been shown to improve the selectivity of the electrode over other lipophilic and hydrophilic anions. google.com

Development of Ion-Selective Membranes Incorporating this compound

The core of an ion-selective electrode is the ion-selective membrane, which is responsible for the selective detection of the analyte. mdpi.com The development of these membranes involves the careful selection and optimization of several components, including a polymer matrix, a plasticizer, and sometimes lipophilic additives, in addition to the ion-exchanger, TDAC. mdpi.comnih.govlcms.cz

Poly(vinyl chloride) (PVC) is the most widely used polymer for creating the support matrix in ion-selective membranes due to its good mechanical properties, chemical inertness, and ability to form a homogenous, non-porous film when mixed with a plasticizer. google.commdpi.comresearchgate.netasabe.org The PVC matrix physically entraps the ion-exchanger (TDAC) and other active components, providing a stable environment for the ion-exchange process. google.com

The preparation of a typical PVC-based membrane involves dissolving high-molecular-weight PVC, the ion-exchanger (TDAC), and a plasticizer in a suitable volatile solvent like tetrahydrofuran (B95107) (THF). asabe.orgiastate.edu This cocktail is then poured into a glass ring on a flat surface and the solvent is allowed to evaporate slowly, resulting in a thin, flexible, and electrochemically active membrane. iastate.edu The optimization of the membrane composition, particularly the ratio of PVC to other components, is critical for the sensor's performance. researchgate.netingentaconnect.com For example, in the development of a warfarin sensor, a total membrane weight of 200 mg was used, with a specific mass ratio of PVC to plasticizer and varying amounts of TDAC to achieve optimal sensitivity and selectivity. mdpi.comresearchgate.net

Plasticizers are essential components in PVC-based membranes, functioning as organic solvents that dissolve the ion-exchanger and other additives, ensuring their mobility within the membrane phase. google.comresearchgate.net They also impart the necessary flexibility and ion-conducting properties to the otherwise rigid PVC matrix. The choice of plasticizer significantly influences the membrane's analytical characteristics, including its sensitivity, selectivity, and resistance. nih.govresearchgate.net

Commonly used plasticizers in TDAC-based or similar quaternary ammonium salt-based ISEs include 2-nitrophenyl octyl ether (o-NPOE), bis(2-ethylhexyl) sebacate (B1225510) (DOS), dioctyl phthalate (B1215562) (DOP), and dibutyl phthalate (DBP). nih.govresearchgate.netingentaconnect.comresearchgate.net The dielectric constant of the plasticizer is a key property affecting membrane performance. nih.govresearchgate.net Plasticizers with high dielectric constants, such as o-NPOE (ε ≈ 24), generally lead to lower membrane resistances compared to those with low dielectric constants like DOS (ε ≈ 4). nih.gov This is because a higher dielectric constant medium facilitates the dissociation of ion pairs within the membrane, increasing the concentration of free ions and thus enhancing conductivity. nih.gov The ratio of the ionophore to the plasticizer is also a critical parameter to optimize for maximum stability and performance. For instance, in a nitrate-selective electrode using the related compound tetradodecylammonium bromide (TDAB), a membrane composition ratio of 2:65:33 (ionophore:DOP:PVC) was found to be optimal, yielding a near-Nernstian slope. researchgate.netingentaconnect.com

To further enhance the performance of cation-selective electrodes, and sometimes anion-selective electrodes, lipophilic anionic additives are incorporated into the membrane. researchgate.netepa.gov These additives, which are large, hydrophobic anions, help to reduce the membrane's electrical resistance and can improve the selectivity and lower the detection limit of the sensor. nih.govepa.gov

Detection of Specific Analytes in Research Contexts

Ion-selective electrodes based on this compound have been successfully developed and optimized in research settings for the direct potentiometric determination of various clinically and environmentally significant analytes. The high lipophilicity and ion-exchange properties of TDAC are leveraged to create sensors with low detection limits and high selectivity.

Notable examples include:

Warfarin: An ISE for the direct detection of the anticoagulant drug warfarin in buffer and whole blood was fabricated using TDAC as both the ion-exchanger and ionophore in a PVC membrane. mdpi.com This sensor is crucial for therapeutic drug monitoring. researchgate.net The optimized membrane demonstrated excellent sensitivity and a Nernstian response. mdpi.com

Phenytoin (B1677684): An electrochemical protocol for the speciation of the anti-seizure drug phenytoin utilized membranes containing varying amounts of TDAC. nih.gov The sensor allowed for the assessment of the ionized form of the drug, achieving a lower detection limit than previously reported methods. nih.govacs.org

Nitrate (B79036): TDAC and its derivatives are frequently used as the active ionophore in nitrate-selective electrodes for environmental monitoring, such as measuring nitrate levels in soil. asabe.orgiastate.eduiastate.edu These sensors typically employ a PVC matrix and a plasticizer like o-NPOE. asabe.orgiastate.edu

Chloride: TDAC is a preferred ionophore for liquid film type, chloride-selective electrodes, particularly for measuring chloride ions in biological fluids. google.comgoogle.com Its lipophilic nature contributes to enhanced membrane life and improved selectivity over interfering anions. google.com

The performance characteristics of some of these TDAC-based ion-selective electrodes are summarized in the table below.

Table 1: Performance of Ion-Selective Electrodes Based on this compound

Analyte Membrane Composition Highlights Linear Range Limit of Detection (LOD) Nernstian Slope (mV/decade) Reference(s)
Warfarin TDAC, PVC, Plasticizer Not specified 1.25 x 10⁻⁷ M (in buffer) -58.8 mdpi.com
1.4 x 10⁻⁵ M (in blood)
Phenytoin TDAC, PVC, Plasticizer Not specified ~1.6 µM Not specified nih.gov
Nitrate TDDA-NPOE, PVC > 10⁻³ M ~10⁻⁵ M Approx. Nernstian asabe.orgiastate.eduiastate.edu

| Chloride | TDAC, PVC, Linear Alcohol | Not specified | Not specified | Not specified | google.com |

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Other Name
This compound TDAC, TDDA-Cl
Poly(vinyl chloride) PVC
2-nitrophenyl octyl ether o-NPOE
bis(2-ethylhexyl) sebacate DOS
Dioctyl phthalate DOP
Dibutyl phthalate DBP
Tetrahydrofuran THF
Warfarin
Phenytoin
Tetradodecylammonium bromide TDAB
Tetradodecylammonium tetrakis(4-chlorophenyl)borate ETH 500
Sodium tetraphenylborate NaTPB
Oleic acid
Anion Detection (e.g., Nitrate, Chloride, Salicylate (B1505791), Chlorate, Phenylpyruvate, Thiophenols)

The ion-exchange properties of this compound are fundamental to its application in potentiometric sensors for various anions. By forming stable ion pairs, it facilitates the selective detection of specific ions within a sample.

Nitrate (NO₃⁻): TDDA-based ion-selective electrodes have been successfully developed for nitrate detection. iastate.eduresearchgate.net Membranes incorporating tetradodecylammonium as the ionophore, often in its nitrate salt form (tetradodecylammonium nitrate), within a polyvinyl chloride (PVC) matrix plasticized with agents like 2-nitrophenyl octyl ether (NPOE), exhibit a Nernstian or near-Nernstian response to nitrate ions. iastate.eduresearchgate.net For instance, a nitrate ISE using tetradodecylammonium bromide (TDAB) as an ionophore demonstrated a linear response with a slope of –54 ± 1.0 mV/decade in a detection range of 10⁻⁵ to 10⁻¹ mol/L. researchgate.net Such sensors are capable of detecting low nitrate concentrations in complex matrices like soil extracts, with detection limits reaching approximately 10⁻⁵ mole/L. iastate.eduasabe.org

Chloride (Cl⁻): As the native counter-ion, chloride detection is a direct application of TDDA-Cl in ISEs. Quaternary ammonium salts are commonly used in polymeric membrane-based electrodes for anions, where they can enhance selectivity towards chloride compared to more lipophilic organic anions. researchgate.net In some sensor configurations, the presence of TDDA-Cl is essential for establishing a stable potentiometric response to chloride. researchgate.netmdpi.com

Salicylate: The detection of salicylate, often an interfering ion in biological samples, has been studied in the context of TDDA-Cl based sensors. An ISE developed for the drug warfarin, which used TDDA-Cl as an ion-exchanger, showed high selectivity for warfarin over interfering ions, including salicylate, which is one of the most abundant ions in blood. researchgate.netmdpi.com This indicates that while interaction occurs, selectivity can be tailored. In some cases, specific strategies are needed to reduce interference from salicylate in chloride sensing applications. acs.org

While the principles of ion-exchange with TDDA-Cl are applicable to other anions like chlorate, phenylpyruvate, and thiophenols, detailed research findings focusing specifically on the use of this compound for their dedicated detection are less prevalent in the reviewed literature.

Molecular Recognition and Potentiometric Response Mechanisms

The primary mechanism of action for this compound in electrochemical sensors is its function as a lipophilic anion exchanger within a polymeric membrane. This process underpins molecular recognition and the generation of a potentiometric signal.

Ion Exchange: The TDDA⁺ cation is immobilized within the hydrophobic membrane. Its counter-ion, chloride (or another anion it has been conditioned with), is mobile and can be exchanged with target anions from the aqueous sample phase at the membrane-solution interface.

Partitioning and Complexation: Target anions from the sample partition into the organic membrane phase, driven by their lipophilicity and concentration gradient. Inside the membrane, they form an ion-pair or complex with the TDDA⁺ cation.

Potential Difference: This selective ion-exchange process creates a phase boundary potential at the interface between the sample and the membrane. The magnitude of this potential is dependent on the activity (concentration) of the target anion in the sample, which is measured against a stable internal reference electrode. mdpi.com

A notable application of this mechanism is in the detection of non-ionic molecules that can be induced to form anions. For instance, TDDA-Cl doped polymeric membranes can detect boronic acids. acs.org The quaternary ammonium salt triggers the hydrolysis of the neutral boronic acid within the membrane, converting it to an anionic boronate species. acs.org This newly formed anion then interacts with TDDA⁺, generating a potentiometric response that allows for the quantification of the originally neutral molecule. acs.org Similarly, an ISE for the anticoagulant drug warfarin uses TDDA-Cl as both an ionophore and an ion exchanger. mdpi.com The warfarin anion is selectively transported from the sample into the PVC-based membrane, creating a potential difference that correlates with its concentration. mdpi.com

Selectivity Coefficients and Interference Mitigation Strategies

The performance of an ion-selective electrode is critically defined by its ability to respond preferentially to a target ion in the presence of other, interfering ions. This is quantified by the selectivity coefficient (K_pot).

In TDDA-Cl based sensors, selectivity is governed by the relative affinity of the TDDA⁺ ion exchanger for the target anion versus interfering anions. Research has quantified these coefficients for various applications. For example, a warfarin-selective electrode using TDDA-Cl demonstrated high selectivity against common ions found in blood. researchgate.netmdpi.com

Table 1: Potentiometric Selectivity Coefficients (log K_pot) for a Warfarin-Selective Electrode

Interfering Ion log K_pot Value
Chloride -3.8
Salicylate -2.1
Ascorbic Acid -4.0
Citrate -3.9
Urea -4.2

Data sourced from a study on a warfarin ISE using TDDA-Cl. The sensor showed high selectivity, with a calibration slope of 58.8 mV/dec. researchgate.netmdpi.com

For environmental sensing, a nitrate-selective electrode based on TDDA showed the following selectivity over common anions found in soil extracts. iastate.eduasabe.org

Table 2: Potentiometric Selectivity Coefficients (log K_pot) for a Nitrate-Selective Electrode

Interfering Ion log K_pot Value
Bicarbonate (HCO₃⁻) -3.2
Chloride (Cl⁻) -2.2
Bromide (Br⁻) -1.5

Data sourced from a study evaluating TDDA-based membranes for soil nutrient sensing. iastate.eduasabe.org

Interference Mitigation: A primary strategy to manage interference is the careful design of the membrane composition. However, for challenging cases, such as when the interfering ion has a high affinity for the membrane, other approaches are employed. For highly responsive ionophores, excessive complex formation can lead to severe co-ion interference. nih.gov One mitigation strategy involves the addition of a competing agent to the membrane. For example, in a chloride sensor based on a powerful ionophore, the addition of 1-decanethiol (B86614) was shown to reduce co-ion interference from more lipophilic halides like iodide, thereby improving the upper detection limit and widening the sensor's working range. nih.gov

Impact of Hydration Energy on Ion Selectivity

The selectivity of ion-exchange-based sensors like those using TDDA-Cl is strongly correlated with the hydration energy of the anions. nih.govmdpi.com Anions in an aqueous solution are surrounded by a shell of water molecules, and the energy required to strip this shell away—the hydration energy—is a critical barrier to the ion's transfer into the hydrophobic membrane phase. mdpi.com

Ions with low hydration energy (and thus a larger ionic radius and greater lipophilicity) can more easily shed their water molecules and enter the organic membrane. mdpi.commdpi.com Conversely, ions with high hydration energy are energetically less favored to transfer into the membrane. mdpi.com This principle dictates the fundamental selectivity pattern. For anions, the ability to reduce the positive charge on a membrane containing TDDA⁺ and shift the potential follows an order that reflects the size of the hydrated ions and their hydration energy. nih.gov For many sensors, a correlation between the anion hydration energy (ΔG_hydr) and the experimentally determined selectivity coefficients is observed. researchgate.net

Adherence to and Deviations from the Hofmeister Series

The Hofmeister series ranks ions based on their lipophilicity and ability to partition from an aqueous phase into an organic phase. mdpi.comtudublin.ie For anion-selective electrodes based on simple ion exchangers like TDDA-Cl without a specific ionophore, the selectivity pattern typically follows the Hofmeister series: ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > SO₄²⁻. mdpi.comtudublin.ie This sequence is a direct consequence of the hydration energy discussed previously, where the most lipophilic anions (lowest hydration energy) are preferentially extracted into the membrane. mdpi.com

However, deviations from this predictable series can and do occur. Such deviations are often informative about specific interactions within the membrane. For instance, in membranes with a low concentration of the quaternary ammonium salt, the selectivity pattern can deviate from the Hofmeister series, a phenomenon sometimes linked to the pH-dependence of the response. researchgate.netresearchgate.net The composition of the membrane, particularly the choice of plasticizer, can also induce deviations. The use of certain ionic liquids as plasticizers instead of traditional ones like NPOE has been shown to alter the selectivity, indicating a multitude of potential applications for these modified systems. tudublin.ie

Electrochemical Interfaces and Ion Transfer Studies

Beyond its use in potentiometric sensors, this compound and its derivatives are integral to fundamental studies of ion transfer at electrochemical interfaces.

Ion Transfer Voltammetry at Immiscible Electrolyte Solutions (ITIES)

Ion transfer voltammetry at the interface between two immiscible electrolyte solutions (ITIES) is a powerful technique for studying the thermodynamics and kinetics of ion movement across a liquid-liquid boundary. nih.govunige.ch This process does not involve a redox reaction but is a pure transfer of charge driven by an applied potential. unige.ch

In this context, plasticized PVC membranes are used to create a stable, reproducible interface. These membranes must contain a lipophilic background electrolyte to ensure conductivity within the organic phase and to establish a wide potential window for measurements. mdpi.com A salt composed of a highly lipophilic cation and a highly lipophilic anion, such as tetradodecylammonium tetrakis(pentafluorophenyl)borate (B1229283) (TDDA-TPFPhB), is often used for this purpose. mdpi.com TDDA-TPFPhB is synthesized via a metathesis reaction between this compound (TDDA-Cl) and a borate (B1201080) salt. mdpi.com

The ITIES setup, often configured as a double-polymer-modified electrode, allows for the dynamic measurement of ion transfer. nih.gov By applying a potential sweep, ions can be driven from the aqueous phase into the organic membrane, generating a faradaic current that serves as the analytical signal. unige.ch This technique can be made highly sensitive through stripping voltammetry, where ions are first accumulated in the membrane at a set potential and then stripped back into the aqueous phase, leading to an enhanced current signal and enabling measurements at subnanomolar concentrations. mdpi.com Such studies provide fundamental insights into the joint transfer of salt ions and the behavior of charged molecules at soft interfaces. um.es

Single Emulsion Droplet Collisions at Liquid/Liquid Interfaces

This compound (TDDACl) plays a significant role in the study of single emulsion droplet collisions at the interface between two immiscible electrolyte solutions (ITIES). These studies provide fundamental insights into ion transfer processes at soft interfaces. In this context, TDDACl is typically incorporated into the organic phase of an emulsion, such as 1,2-dichloroethane (B1671644) (DCE)-in-water emulsions. researchgate.net

When single droplets of a DCE emulsion containing TDDACl collide with a polarized water/DCE interface, it results in detectable electrochemical signals. researchgate.net Researchers have utilized measurements of open-circuit potential (OCP) transients to detect these individual collision events. The collision of a single droplet carrying TDDACl with the ITIES leads to a fast injection of the droplet's ionic charge into the electric double layer at the interface. This process is likely facilitated by the transfer of chloride ions (Cl⁻) across the droplet/aqueous phase interface, followed by the relaxation of the double layer. researchgate.net

The analysis of these OCP transients, which appear as a series of potential spikes, allows for the determination of the droplet size distribution. researchgate.net Each spike, consisting of an initial negative potential step and a slower relaxation, corresponds to a single collision event. researchgate.net This electrochemical method for sizing droplets has been validated against other techniques like dynamic light scattering (DLS) and microscopy. researchgate.netum.es The charge transferred during a collision can be quantified, providing information on the number of ions transferred per droplet. For instance, in studies with DCE droplets containing 0.35 M TDDACl, the charge transferred corresponded to approximately 1.2 x 10⁸ to 2.5 x 10¹⁰ chloride ions per droplet. um.es This technique offers a powerful framework for investigating single fusion events and ion transport across biomimetic soft interfaces. um.esresearchgate.net

Thin Layer Electrochemical Extraction Processes

In thin layer electrochemical extraction, this compound (TDDACl) functions as an essential component, primarily as an anion exchanger, in selective membranes. This application is particularly useful for the extraction and detection of specific ions from a sample solution confined within a thin layer (typically <100 µm) between a working electrode and an ion-selective membrane. rsc.orgresearchgate.net

The process involves applying an external electrical potential, which drives an exhaustive ion transfer across the membrane and within the thin layer cell. researchgate.net The total charge measured during this process is directly proportional to the concentration of the ion being extracted. researchgate.net

A specific application involves the use of TDDACl in a poly(vinyl chloride) (PVC) membrane overlaid on a conducting polymer, poly(3-octylthiophene) (POT), for the extraction of non-electroactive cations. rsc.org In this system, the membrane is formulated with both a cation exchanger (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) and an anion exchanger, TDDACl. rsc.org The presence of TDDACl in the membrane facilitates the necessary ion-exchange processes at the membrane-solution interface that enable the controlled extraction. Research has also explored thin layer coulometry for the detection of polyions like heparin in undiluted human blood, where TDDACl is a key component of the sensing membrane formulation. acs.org

Electrochemical Biosensors Utilizing this compound

This compound (TDDACl) is a critical material in the fabrication of various electrochemical biosensors, particularly ion-selective electrodes (ISEs). Its primary role is to act as an ion exchanger within a polymeric membrane, enhancing the sensor's sensitivity and selectivity towards specific target analytes. mdpi.com The high lipophilicity imparted by the four dodecyl chains makes it highly suitable for creating stable hydrophobic interfaces essential for the functioning of these sensors.

Design and Fabrication of Bio-Recognizing Sensing Electrodes

The design of biosensors using TDDACl often involves creating a PVC-based ion-selective membrane. mdpi.com This membrane is typically composed of a high molecular weight PVC, a plasticizer such as bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE), and the active ion exchanger, TDDACl. rsc.orgacs.orgmdpi.com

A prominent example is the development of an ISE for the direct detection of the anticoagulant drug warfarin in blood samples. mdpi.comresearchgate.net In this application, TDDACl serves as both the ion exchanger and the ionophore. mdpi.com The membrane is fabricated by dissolving the components in a solvent like tetrahydrofuran (THF) and casting it onto a suitable electrode body. rsc.org The resulting sensor can detect warfarin with high sensitivity and selectivity, even in complex matrices like whole blood. mdpi.commetu.edu.tr The fabrication process can be precisely controlled to optimize sensor performance, with studies showing that the concentration of TDDACl in the membrane significantly impacts the sensor's Nernstian response and limit of detection. mdpi.com For instance, a membrane with 5 mmol/kg of TDDACl was found to be optimal for a warfarin sensor, yielding a Nernstian slope of -58.8 mV/dec. mdpi.com

Table 1: Composition and Performance of a Warfarin-Selective Electrode Membrane

Component Function Optimal Concentration Performance Metric Value
This compound (TDDA) Ion Exchanger 5 mmol/kg Nernstian Slope -58.8 mV/dec mdpi.com
Poly(vinyl chloride) (PVC) Membrane Matrix 1 part (by mass) Limit of Detection (Buffer) 1.25 x 10⁻⁷ M mdpi.comresearchgate.net

Interfacial Interactions in Biosensing Platforms

The sensing mechanism in TDDACl-based biosensors is governed by interfacial interactions at the boundary between the sensor membrane and the sample solution. The positively charged quaternary ammonium group of TDDA+ facilitates the selective extraction of target anions from the sample into the hydrophobic membrane.

In the case of the warfarin sensor, the interaction is based on an acid-base reaction at the interface. At physiological pH (7.4), the acidic enol group of warfarin is deprotonated, and the resulting anion forms an ion pair with the TDDA+ cation within the membrane. mdpi.com This selective partitioning of the warfarin anion into the membrane phase perturbs the ionic equilibrium at the interface, causing a change in the phase boundary potential. This potential change is measured against a reference electrode and is proportional to the concentration of warfarin in the sample. mdpi.comacs.org

Application in Quasi-Solid-State Dye-Sensitized Solar Cells (DSCs)

This compound has been explored for its utility in advancing the technology of dye-sensitized solar cells (DSCs). Specifically, it is used to address a major challenge in DSCs: the leakage and volatilization of traditional liquid electrolytes. By transitioning the electrolyte to a quasi-solid state, the long-term stability and durability of the solar cells can be significantly improved. researchgate.netjlu.edu.cn

Function as a Low Molecular Mass Gelator in Electrolyte Systems

This compound, along with its bromide analogue, functions as a low molecular mass gelator (LMMG). researchgate.net These quaternary ammonium salts can self-assemble in common DSC liquid electrolytes to form a three-dimensional network, effectively entrapping the liquid component and creating a gel. researchgate.net This process transforms the liquid electrolyte into a mechanically stable, quasi-solid-state form.

Table 2: Properties of Tetradodecylammonium-Based Gel Electrolyte in DSCs

Property Observation Reference
Gelator This compound jlu.edu.cnjlu.edu.cn
Solution-to-Gel Transition Temp. (T_SG) 74 °C jlu.edu.cnjlu.edu.cn
Effect on Ion Diffusion Decreased apparent diffusion coefficient of I⁻/I₃⁻ jlu.edu.cnjlu.edu.cn
Effect on Interfacial Charge Recombination Increased dark reaction at TiO₂/electrolyte interface jlu.edu.cn

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,2-dichloroethane (DCE)
1,9-decadiene
2-nitrophenyl octyl ether (o-NPOE)
bis(2-ethylhexyl) sebacate (DOS)
Heparin
Iodide
Poly(3-octylthiophene) (POT)
Poly(vinyl chloride) (PVC)
Protamine
sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Tetradodecylammonium bromide
This compound (TDDACl)
Tetrahydrofuran (THF)
Triiodide

Impact on Ion Diffusion Coefficients and Charge Recombination Dynamics

The incorporation of this compound and its derivatives into electrochemical systems, such as dye-sensitized solar cells (DSCs) and perovskite solar cells, has a marked influence on two critical parameters that govern device efficiency and stability: ion diffusion coefficients and charge recombination dynamics. These parameters are intrinsically linked, as the rate at which ions move through an electrolyte can affect the probability of charge carriers recombining before they can be collected.

In the context of quasi-solid-state dye-sensitized solar cells, this compound has been utilized as a low molecular mass gelator to solidify liquid electrolytes. jlu.edu.cnjlu.edu.cnresearchgate.net This gelation process, while enhancing the long-term stability of the device, directly impacts the mobility of redox species within the electrolyte. jlu.edu.cnjlu.edu.cnresearchgate.net Research has shown that the formation of a gel network decreases the apparent diffusion coefficients (Dapp) of the triiodide (I3-) and iodide (I-) ions, which are essential components of the redox shuttle in many DSCs. jlu.edu.cnjlu.edu.cnresearchgate.net This reduction in ion mobility is a direct consequence of the increased viscosity and physical obstruction imposed by the gelator's molecular network.

Conversely, related quaternary ammonium salts have been shown to have a beneficial effect on charge recombination when used as surface passivating agents in perovskite solar cells. For instance, treatment of perovskite films with tetraoctylammonium chloride (TOAC) has been demonstrated to improve charge recombination resistance and reduce charge accumulation at the perovskite surface. researchgate.netacs.org This passivation leads to a significant enhancement in photoluminescence and longer charge carrier lifetimes. researchgate.netacs.org While not this compound, these findings suggest a broader mechanism for how bulky quaternary ammonium cations can passivate defects and suppress non-radiative recombination pathways at critical interfaces within solar cells.

The table below summarizes the observed effects of this compound and related compounds on ion diffusion and charge recombination in electrochemical applications.

Compound Application Effect on Ion Diffusion Effect on Charge Recombination Reference
This compoundDye-Sensitized Solar Cell (Gel Electrolyte)Decreased apparent diffusion coefficient of I3-/I-Increased charge recombination (dark reaction) at the TiO2/electrolyte interface jlu.edu.cnjlu.edu.cnresearchgate.net
Tetraoctylammonium chloride (TOAC)Perovskite Solar Cell (Surface Passivation)Not directly measured, but mitigates ionic diffusionSuppressed non-radiative carrier recombination; Improved charge recombination resistance researchgate.netacs.org
Tetradodecylammonium tetrakis(4-chlorophenyl)borateIon-Selective Electrode MembraneInfluences concentration gradient of ion-ionophore complex through diffusion and migration effectsNot the primary focus, but reduces membrane resistance, which can influence charge transfer processes

It is evident that the role of this compound and its analogs is multifaceted. In gelled electrolytes, the physical properties of the gel dominate, leading to slower ion transport but improved device stability. jlu.edu.cnjlu.edu.cnresearchgate.net In interfacial modification, the chemical and electrostatic properties of the quaternary ammonium cation become paramount, leading to defect passivation and reduced charge recombination. researchgate.netacs.org These findings highlight the importance of molecular design and targeted application in harnessing the properties of this compound for advanced electrochemical devices.

Catalytic Roles of Tetradodecylammonium Chloride in Chemical Transformations

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. publications.gc.ca Tetradodecylammonium chloride, owing to its amphipathic nature, excels in this role. The large organic cation can form an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. publications.gc.ca This process overcomes the mutual insolubility of the reactants, often leading to faster reaction rates, milder reaction conditions, and higher yields compared to conventional methods. publications.gc.ca

Facilitation of Heterogeneous Reactions in Multiphase Systems

The fundamental principle of PTC involves the use of a catalyst, such as this compound, to transport a reactive anion from an aqueous phase to an organic phase where the organic substrate is dissolved. publications.gc.ca The lipophilic nature of the tetradodecylammonium cation allows it to be soluble in the organic phase, while its positive charge enables it to pair with an anion. This ion pair possesses sufficient organic character to be extracted into the organic medium. Once in the organic phase, the anion is highly reactive as it is poorly solvated, a state often referred to as a "naked" anion. After the reaction with the organic substrate, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the catalytic cycle. This continuous transfer of anions across the phase boundary allows the reaction to proceed efficiently. publications.gc.ca

Extraction Mechanism and Interfacial Catalysis Models

Two primary mechanisms are widely accepted to describe the action of phase-transfer catalysts: the Starks' extraction mechanism and the Makosza interfacial mechanism.

Starks' Extraction Mechanism: Proposed by Charles M. Starks, this model posits that the quaternary ammonium (B1175870) cation (Q⁺) forms an ion pair with the reactive anion (Y⁻) in the aqueous phase. publications.gc.ca This ion pair (Q⁺Y⁻) is then extracted into the bulk organic phase. Here, the anion reacts with the organic substrate (RX) to form the product (RY) and a new ion pair (Q⁺X⁻). This new ion pair then migrates back to the aqueous phase or to the interface for an anion exchange, regenerating the active catalyst for another cycle. publications.gc.ca

Makosza Interfacial Model: In contrast, the model proposed by Mieczysław Mąkosza suggests that the reaction occurs at the interface between the two phases. publications.gc.ca This is particularly relevant for reactions involving the deprotonation of weak organic acids. The base (e.g., hydroxide) resides in the aqueous phase, while the organic substrate is in the organic phase. The deprotonation occurs at the interface, and the resulting organic anion is then paired with the quaternary ammonium cation. This ion pair subsequently reacts with an alkylating agent in the organic phase, also at or near the interface.

The operative mechanism often depends on the specific reaction conditions, the nature of the reactants, and the lipophilicity of the catalyst. The large, highly lipophilic nature of the tetradodecylammonium cation makes it effective in both scenarios, capable of both extracting anions into the organic phase and stabilizing anionic intermediates at the interface.

Applications in Alkylation, Esterification, and Etherification Reactions

Tetradodecylammonium salts have demonstrated utility as phase-transfer catalysts in a variety of synthetic transformations, including alkylation, esterification, and etherification.

Alkylation: The N-alkylation of heterocyclic compounds like imidazole (B134444) derivatives is a key reaction in the synthesis of various biologically active molecules and ionic liquids. The use of a phase-transfer catalyst facilitates this reaction under mild, biphasic conditions. For instance, the N-alkylation of 2,4,5-triphenyl-1H-imidazole (lophine) with bromoethane (B45996) has been successfully carried out using the closely related tetradodecylammonium bromide as the catalyst in a dichloromethane (B109758)/water system, achieving a high yield. researchgate.netresearchgate.net

Reactant 1Reactant 2CatalystSolvent SystemYieldReference
LophineBromoethaneTetradodecylammonium bromideCH₂Cl₂ / H₂O92% researchgate.netresearchgate.net

Patents also list this compound as a suitable phase-transfer catalyst for the N-alkylation step in the synthesis of 2-substituted-1,4-benzenediamines, highlighting its industrial relevance. google.comgoogle.com

Esterification: The synthesis of esters from carboxylic acid salts and alkyl halides is another classic application of phase-transfer catalysis. The process involves transferring the carboxylate anion from the aqueous phase to the organic phase to react with the alkyl halide. google.com While specific examples detailing the use of this compound are not prevalent in readily available literature, the general method is well-established for various quaternary ammonium salts, which function by making the carboxylate anion available for nucleophilic attack in the organic medium. google.com

Etherification: Etherification reactions, such as the Williamson ether synthesis, can be significantly enhanced by PTC. This compound is cited in patent literature as a suitable phase-transfer catalyst for etherification reactions, specifically in the alkylation of 2-nitrobenzyl alcohol to form the corresponding ether. google.com The catalyst facilitates the transfer of the alkoxide ion, generated by a base in the aqueous phase, into the organic phase for reaction with an alkylating agent.

Role in Organic Synthesis Beyond Phase-Transfer Catalysis

Beyond its classical role in PTC, this compound exhibits catalytic and other functional roles in diverse areas of organic and materials synthesis.

Carbonate Synthesis: The compound has been identified as a highly active catalyst for the synthesis of styrene (B11656) carbonate from styrene oxide and carbon dioxide. In this context, its role extends beyond simple phase transfer; it is believed to stabilize reactive intermediates in the catalytic cycle. This catalytic activity is dependent on factors such as the alkyl chain length and the nature of the counterion. Furthermore, when immobilized on montmorillonite (B579905) clay, this compound serves as an effective catalyst for the synthesis of glycerol (B35011) carbonate from glycerol and urea. sciengine.com

ReactionCatalyst SystemKey FindingsReference
Styrene Oxide + CO₂This compoundHigh activity due to stabilization of intermediates.
Glycerol + UreaThis compound on Montmorillonite ClayAlkyl chain length influences catalytic activity. sciengine.com

Nanoparticle Synthesis: this compound is used as a capping agent or stabilizer in the synthesis of nanoparticles. For example, it can modulate the size and crystallinity of nickel nanoparticles during their formation via thermal decomposition. The chloride ions are thought to influence the nucleation process. It has also been employed in the electrochemical synthesis of copper nanoparticles, where the length of the alkyl chains on the ammonium salt affects the resulting particle size.

Ion Exchanger and Sensor Applications: The ion-pairing ability of this compound is exploited in applications other than reactant transport. It serves as an ion exchanger in the fabrication of ion-selective electrodes (ISEs) and polymeric membranes for chemical sensors. For instance, it is a key component in potentiometric sensors for detecting boronic acids, where it triggers the hydrolysis of the analyte in the membrane phase, leading to a measurable potential change. acs.org It is also used in the development of ISEs for monitoring drugs like warfarin (B611796).

Supramolecular Assemblies and Colloidal Systems Involving Tetradodecylammonium Chloride

Nanoparticle Synthesis and Morphological Control

The use of surfactants is a cornerstone in the bottom-up synthesis of nanoparticles, providing control over size, shape, and crystallinity. Tetradodecylammonium chloride (TDAC) serves as a crucial capping agent and, in some methods, as an electrolyte, profoundly influencing the final characteristics of the nanoparticles.

Electrochemical synthesis is a method for producing metal nanoparticles that offers high purity and controlled formation. researchgate.net In this technique, a sacrificial metal anode is oxidized to produce metal ions, which are then reduced at the cathode to form nanoparticles. Tetradodecylammonium salts, including the chloride (TDAC) and bromide (TDAB) versions, are employed as both the electrolyte and a stabilizing surfactant in these systems. biointerfaceresearch.comresearchgate.net

For instance, in the synthesis of copper nanoparticles (CuNPs), TDAC can be dissolved in a solvent mixture like chloroform (B151607) and tetrahydrofuran (B95107). mdpi.com A three-electrode cell, with a copper anode and a platinum cathode, is used. The TDAC not only facilitates the flow of current but also forms a stabilizing layer around the nascent copper nanoparticles, preventing their agglomeration and deposition onto the cathode. biointerfaceresearch.commdpi.com Similarly, gold nanoparticles (AuNPs) have been synthesized electrochemically using the bromide analogue, tetradodecylammonium bromide (TTAB), where the surfactant molecules form a bilayer structure around the gold clusters. researchgate.netscispace.compreprints.org

While direct electrochemical synthesis of nickel nanoparticles using TDAC is less commonly detailed, TDAC is instrumental in the thermal decomposition synthesis of nickel nanoparticles. In this method, a nickel precursor is decomposed at high temperatures in a solvent in the presence of TDAC. The compound acts as the source of chloride ions, which are critical for the nanoparticle's crystallization. rsc.org

The concentration and chemical nature of the surfactant are critical parameters for tuning the size and shape of nanoparticles. Research has shown that varying the amount of tetradodecylammonium salts directly impacts the final particle dimensions.

In the electrochemical synthesis of AuNPs using tetradodecylammonium bromide (TTAB), an increase in the surfactant concentration leads to a decrease in the average particle size. scispace.com This is attributed to the surfactant molecules capping the growing nanoparticles, which limits further growth and prevents aggregation. biointerfaceresearch.com

Conversely, in the thermal decomposition synthesis of nickel nanoparticles, an increase in the concentration of this compound (TDAC) results in larger nanoparticles. rsc.org The average diameter of the nanoparticles increases steadily as the relative amount of chloride ions is raised. rsc.org This effect is likely due to the halide ions influencing the initial nucleation stage of particle formation. rsc.org

The choice of the halide counter-ion (e.g., chloride vs. bromide) can also drastically alter the morphology of the resulting nanoparticles. For example, in the synthesis of gold nanostructures, replacing cetyltrimethylammonium bromide (CTAB) with a chloride-containing surfactant led to a morphological change from nanorods to rice-shaped particles, highlighting the influential role of the halide ion in directing anisotropic growth. nih.gov

Table 1: Effect of Tetradodecylammonium Salt Concentration on Nanoparticle Size

Nanoparticle Synthesis Method Surfactant Surfactant Concentration/Ratio Resulting Average Particle Size
Gold (Au) Electrochemical Tetradodecylammonium Bromide (TTAB) 1 mg 58.3 ± 12.6 nm
Gold (Au) Electrochemical Tetradodecylammonium Bromide (TTAB) 90 mg 10.6 ± 6.5 nm
Nickel (Ni) Thermal Decomposition This compound (TDAC) 0% Cl⁻ relative to Ni 16.3 ± 1.0 nm
Nickel (Ni) Thermal Decomposition This compound (TDAC) 9% Cl⁻ relative to Ni 20.0 ± 1.8 nm
Nickel (Ni) Thermal Decomposition This compound (TDAC) 20% Cl⁻ relative to Ni 22.4 ± 1.8 nm

Data sourced from multiple studies. biointerfaceresearch.comscispace.comrsc.org

The halide ions, particularly chloride (Cl⁻) from TDAC, play a multifaceted role that goes beyond being a simple counter-ion. They are actively involved in the nucleation, growth, and crystallization of the nanoparticles. nih.gov

In the synthesis of nickel nanoparticles via thermal decomposition, the presence of chloride ions is essential for achieving crystallinity. rsc.org Without the addition of TDAC, the resulting nickel particles are spherical and largely amorphous. As the concentration of TDAC increases, larger crystalline domains appear within the nanoparticles, until they become fully crystalline. rsc.org This suggests that chloride ions facilitate the ordering of metal atoms into a crystal lattice during particle formation. rsc.org A similar dependence of crystallinity on the presence of chloride ions has been observed in the synthesis of iron nanoparticles. rsc.org

The mechanism is thought to involve the halide ions influencing the nucleation process. By interacting with the metal precursor or the initial metal atom clusters, the halides can reduce the total number of stable seeds formed. rsc.org A lower seed density means that more metal precursor is available to deposit onto each seed, resulting in the growth of larger nanoparticles. rsc.org

Furthermore, in anisotropic syntheses like that of gold nanorods, halide ions exhibit facet-dependent adsorption on the nanoparticle surface. This preferential adsorption passivates certain crystal faces, slowing their growth while allowing other faces to grow more rapidly, which is the fundamental mechanism for achieving non-spherical shapes. nih.gov

Colloidal Stability and Instability Phenomena

Tetradodecylammonium salts also find application in controlling the stability of colloidal dispersions, particularly in nonpolar media where electrostatic stabilization is typically weak.

In nonpolar solvents like dodecane, dispersions of polymer latex particles, such as those made from poly(methyl methacrylate) (PMMA), can be stabilized by steric repulsion. However, the addition of an oil-soluble electrolyte can induce instability. nih.govacs.org

Studies have utilized a derivative, tetradodecylammonium-tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, as the electrolyte. nih.govacs.orgacs.org When a high concentration of this electrolyte is added to a stable dispersion of PMMA particles in dodecane, the particles aggregate and sediment rapidly, typically within an hour. nih.govacs.orgacs.org This destabilization is not adequately explained by traditional theories such as simple charge screening or the collapse of the steric stabilizer layer. nih.govacs.org Instead, the instability is attributed to an apparent attractive force that is induced between the colloidal particles at high electrolyte concentrations. acs.orgacs.org

A key finding in the study of electrolyte-induced destabilization in nonpolar solvents is the reversibility of the process. The colloidal instability observed at high electrolyte concentrations can be completely reversed simply by diluting the dispersion. nih.govacs.orgacs.orgresearchgate.net This indicates that the aggregation is not due to permanent changes in the particles or their stabilizing layers.

The mechanism behind this reversible instability is a subject of ongoing research. Direct observation using optical tweezers has confirmed the existence of an apparent attraction between particles in the presence of high concentrations of the electrolyte. nih.govacs.orgresearchgate.net This unexpected interaction is believed to be a unique consequence of the materials that can be dispersed in low-dielectric media and is not captured by standard colloid stability theories. nih.govacs.org This controllable and reversible aggregation holds potential for creating tunable colloidal systems.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound TDAC
Tetradodecylammonium bromide TDAB, TTAB
Gold Au
Copper Cu
Nickel Ni
Cetyltrimethylammonium bromide CTAB
Poly(methyl methacrylate) PMMA
Dodecane
Tetradodecylammonium-tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
Chloroform
Tetrahydrofuran
Platinum Pt
Iron Fe
Nickel acetylacetonate Ni(acac)₂
Tri-n-octylphosphine oxide TOPO
Tri-n-octylphosphine TOP

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for the in-situ synthesis of block copolymer nano-objects of varying morphologies. While this compound is not typically used as a direct additive in PISA formulations, it serves as a critical precursor in the synthesis of specialized ionic comonomers that can significantly influence the self-assembly process.

The primary role of this compound in the context of PISA is in the synthesis of the anionic monomer, tetradodecylammonium 3-sulfopropyl methacrylate (B99206) ([NDod4]⁺[SPMA]⁻). This monomer is prepared through an ion exchange reaction where tetradodecylammonium bromide is first converted to this compound. nih.gov The subsequent reaction of the chloride salt with potassium 3-sulfopropylmethacrylate yields the desired [NDod4]⁺[SPMA]⁻ monomer. nih.gov

This specialized ionic comonomer can then be incorporated into the core-forming block of a diblock copolymer during a PISA synthesis. A notable example is the Reversible Addition-Fragmentation chain-Transfer (RAFT) dispersion polymerization of a monomer like benzyl (B1604629) methacrylate (BzMA) in the presence of a soluble macromolecular chain transfer agent (macro-CTA) such as poly(stearyl methacrylate) (PSMA). nih.gov The statistical copolymerization of BzMA with [NDod4]⁺[SPMA]⁻ leads to the formation of diblock copolymers with partially ionic cores. nih.gov

The synthesis of the ionic comonomer is a crucial step that leverages the properties of TDAC to introduce ionic character into a non-polar polymerization system. The bulky and ionic nature of the resulting monomer plays a significant role in the subsequent self-assembly process.

The incorporation of the TDAC-derived ionic comonomer, [NDod4]⁺[SPMA]⁻, into the core-forming block of a diblock copolymer provides a novel strategy for controlling the morphology of the resulting nano-objects in non-polar media. researchgate.net In typical PISA formulations, such as the polymerization of BzMA using a PSMA stabilizer in n-dodecane, the resulting poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) diblock copolymers are often limited to spherical morphologies. researchgate.net

However, the introduction of even a small molar fraction of the bulky and ionic [NDod4]⁺[SPMA]⁻ comonomer into the PBzMA block can overcome the kinetic trapping that leads to spherical micelles. researchgate.netresearchgate.net This allows for the formation of higher-order morphologies, including worm-like micelles and vesicles. researchgate.net The presence of the ionic groups within the core is believed to alter the packing parameter of the copolymer chains, favoring different interfacial curvatures and thus enabling access to a wider range of self-assembled structures. nih.gov

This level of morphological control is highly dependent on factors such as the length of the stabilizer block and the concentration of the ionic comonomer. For instance, while a shorter PSMA stabilizer allows for the formation of worms and vesicles, a longer stabilizer block may still result in only spherical morphologies. researchgate.net This demonstrates a sophisticated interplay between the steric stabilization provided by the soluble block and the electrostatic and steric contributions from the ionic comonomer within the core.

Table 1: Influence of [NDod4]⁺[SPMA]⁻ on PSMA–P(BzMA-stat-SPMA) Morphology

This table is generated based on findings reported in scientific literature. researchgate.net

Stabilizer Block Mole % of [NDod4]⁺[SPMA]⁻ in Core Resulting Morphology
PSMA₁₈ 0% Spheres
PSMA₁₈ <6% Worms and Vesicles
PSMA₃₄ <6% Spheres

Self-Assembly on Solid Surfaces

The surfactant properties of this compound and its analogs drive their adsorption and self-assembly at solid-liquid interfaces. This behavior is critical for modifying surface properties and for the stabilization of colloidal nanoparticles.

Quaternary ammonium (B1175870) salts like TDAC can form self-assembled monolayers (SAMs) on various substrates. On negatively charged surfaces such as mica, the positively charged ammonium headgroup can electrostatically adsorb. The long dodecyl chains can then organize, driven by van der Waals interactions, to form ordered layers. Studies on structurally similar molecules like tetradecylamine (B48621) on mica have shown that while the initial adsorption may result in a disordered layer of molecules lying flat on the surface, with time (ripening), they can organize into islands of tilted molecules. osti.gov

The formation of bilayers is also a well-documented phenomenon for cationic surfactants on surfaces. The initial monolayer adsorbs with the cationic headgroups towards the negative surface. If the surfactant concentration is sufficiently high, a second layer can assemble with the hydrophobic tails interdigitating with the tails of the first layer, exposing the cationic headgroups of the second layer to the bulk solution. This process is influenced by the surfactant concentration and the nature of the substrate. nih.govacs.org While specific studies detailing the formation of Langmuir-Blodgett films of TDAC are not prevalent, the general principles of amphiphile self-assembly suggest its capability to form such ordered structures at the air-water interface, which can then be transferred to solid substrates. mdpi.com

Tetradodecylammonium salts, particularly the bromide and chloride forms, are effective stabilizing agents in the synthesis of nanoparticles, most notably gold nanoparticles (AuNPs). researchgate.netmdpi.com During the synthesis of AuNPs, the tetradodecylammonium cations can adsorb onto the nanoparticle surface. The mechanism of stabilization is twofold: the adsorption of the cationic headgroups creates a net positive charge on the nanoparticle surface, leading to electrostatic repulsion between particles and preventing aggregation. researchgate.net Concurrently, the long, hydrophobic dodecyl chains provide a steric barrier, further contributing to the colloidal stability of the nanoparticle dispersion. researchgate.net

It has been proposed that surfactants like tetradodecylammonium bromide (TDAB) can form a bilayer structure around gold nanorods, which is crucial for controlling their anisotropic growth. nih.gov The concentration of the stabilizing agent has been shown to be a critical parameter in controlling the final size of the nanoparticles. For instance, in the electrochemical synthesis of gold nanoparticles stabilized by TDAB, increasing the surfactant concentration leads to a decrease in the average particle size. researchgate.net This is attributed to the surfactant's role in controlling the nucleation and growth processes.

Table 2: Effect of Tetradodecylammonium Bromide (TTAB) Concentration on Gold Nanoparticle Size

Data adapted from studies on the electrochemical synthesis of gold nanoparticles. researchgate.net

TTAB Concentration (mg) Average AuNP Diameter (nm)
1 58.3
10 44.6
30 36.7
50 25.3
70 17.2
90 10.6

This interaction is not limited to gold and is a general feature of the use of such cationic surfactants in the synthesis of various metallic and semiconductor nanoparticles, where they play a crucial role in controlling size, shape, and stability.

Integration of Tetradodecylammonium Chloride in Advanced Materials Engineering

Polymeric and Composite Materials Applications

The incorporation of Tetradodecylammonium chloride into polymeric and composite materials has led to the development of materials with enhanced and novel properties. Its utility spans from modifying the functional characteristics of PVC matrices to improving the electrical properties of polymers and enabling the creation of advanced dielectric gels and more efficient solar cells.

Incorporation into Polyvinyl Chloride (PVC) Matrices for Functional Materials

This compound is a key component in the fabrication of functional materials based on Polyvinyl Chloride (PVC) matrices, particularly in the realm of chemical sensors. When incorporated into a plasticized PVC membrane, TDAC can act as an ionophore or an ion-exchanger, facilitating the selective detection of specific ions. For instance, such membranes are integral to the construction of ion-selective electrodes (ISEs). These sensors operate on the principle of measuring the potential difference across the membrane, which is selectively permeable to a target ion.

The functional mechanism involves the tetradodecylammonium cation creating a lipophilic environment within the PVC matrix, which allows for the selective binding and transport of target anions. This has been effectively demonstrated in the development of nitrate-selective electrodes, where the TDAC-infused PVC membrane exhibits a Nernstian or near-Nernstian response to nitrate (B79036) ions.

Performance of a TDAC-based Nitrate Ion-Selective Electrode

ParameterValue
IonophoreTetradodecylammonium salt
MatrixPolyvinyl Chloride (PVC)
Linear Detection Range10⁻⁵ to 10⁻¹ mol/L
Slope (Response)–54 ± 1.0 mV/decade

Enhancement of Electrical Properties in Polymeric Materials

The integration of ionic compounds like this compound into polymer matrices can significantly influence their electrical properties. While TDAC is not an intrinsic conductor, its presence as a dopant or additive can enhance the ionic conductivity of the host polymer. This is particularly relevant in the development of solid polymer electrolytes and other ion-conducting materials.

Development of Dielectric Gels for Actuator Technologies

This compound has been identified as a critical additive in the development of dielectric gels for actuator technologies. Dielectric elastomers are a class of smart materials that can change their shape or size in response to an electric field. The incorporation of TDAC into a PVC gel has been shown to significantly improve the performance of these actuators.

Effect of TDAC on PVC Gel Actuator Displacement

AdditiveConcentration (wt%)Relative Displacement at Low Voltage
None01x
This compound (TDAC)0.01~2x

Surface Passivation in Organic-Inorganic Halide Perovskite Films for Solar Cells

While research has more extensively documented the use of tetradodecylammonium bromide (TDDAB) and tetraoctylammonium chloride (TOAC), the principles of surface passivation using these long-chain quaternary ammonium (B1175870) salts are directly applicable to this compound. In the context of perovskite solar cells, surface defects in the polycrystalline perovskite film are a major source of non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of the devices. researchgate.nethku.hknih.govmdpi.comniscpr.res.in

Long-chain quaternary ammonium salts, when applied to the surface of the perovskite film, can effectively passivate these defects. The bulky tetradodecylammonium cations can interact with and neutralize charged defects on the perovskite surface. This passivation reduces the number of trap states, leading to a decrease in non-radiative recombination and an improvement in the photoluminescence and charge carrier lifetimes. researchgate.net

Studies using TOAC have shown a significant increase in the PCE of perovskite solar cells, from 19.58% to 21.24% for Cs₀.₀₅(FAPbI₃)₀.₈₃(MAPbBr₃)₀.₁₇-based devices. researchgate.net Similarly, TDDAB treatment resulted in a champion PCE of 21.33%. hku.hknih.govmdpi.com Furthermore, the hydrophobic nature of the long alkyl chains provides a protective layer against moisture, enhancing the long-term stability of the solar cells. hku.hkmdpi.com

Performance Enhancement of Perovskite Solar Cells with Quaternary Ammonium Salt Passivation

Passivation AgentPerovskite TypePCE (Control)PCE (Passivated)Stability Improvement
Tetraoctylammonium chloride (TOAC)Cs₀.₀₅(FAPbI₃)₀.₈₃(MAPbBr₃)₀.₁₇19.58%21.24%Retained >97% of initial performance after 720h in air. researchgate.net
Tetradodecylammonium bromide (TDDAB)Mixed perovskite (CsFAMA)-21.33%Almost no performance loss after 30 days in air. hku.hknih.govmdpi.com

Nanocarrier Development

The unique amphiphilic nature of this compound, possessing both a hydrophilic charged head group and long hydrophobic alkyl chains, makes it a candidate for use in the development of nanocarriers for various research applications.

Design of Nanocarriers for Encapsulation and Delivery Research

Quaternary ammonium compounds, including those with long alkyl chains like this compound, are being explored in the design of nanocarriers such as liposomes and nanoparticles for encapsulation and delivery research. The cationic nature of these compounds allows for electrostatic interactions with negatively charged molecules, including nucleic acids, making them suitable for gene delivery applications.

In the formation of liposomes, the tetradodecylammonium moiety can be incorporated into the lipid bilayer, imparting a positive surface charge. This positive charge can facilitate the interaction of the liposome (B1194612) with negatively charged cell membranes, potentially enhancing cellular uptake. Furthermore, the long dodecyl chains contribute to the stability of the liposomal structure.

In the context of nanoparticles, quaternary ammonium compounds can act as stabilizing agents during synthesis, preventing agglomeration and controlling the size of the nanoparticles. They can also be used to functionalize the surface of nanoparticles, providing a positive charge to facilitate the loading of anionic drugs or to target specific cells. Research in this area is ongoing, with the aim of developing efficient and targeted delivery systems for a range of therapeutic and diagnostic agents.

Formulation of Indocyanine Green Nanocarriers for Optical Imaging Research

The integration of this compound in advanced materials engineering has led to significant progress in the development of sophisticated nanocarriers for optical imaging. A notable application is in the formulation of nanocarriers for Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA). nih.govnih.govnih.gov Although ICG is widely used for medical diagnostics, its application is often limited by several factors, including its tendency to aggregate in aqueous solutions, rapid clearance from the body, and instability. nih.gov To overcome these limitations, researchers have focused on encapsulating ICG within nanocarriers, a strategy that enhances its stability and circulation time. nih.govnih.gov

The formation of the ICG-Tetradodecylammonium chloride ion pair can be achieved either in situ during the nanoparticle formulation process or by pre-forming the complex before its introduction into the formulation stream. nih.gov A one-step rapid precipitation process, known as Flash Nanoprecipitation (FNP), has been successfully employed to create ICG-loaded nanocarriers with tunable and narrow size distributions, ranging from 30 to 180 nm. nih.gov In this process, the hydrophobic ICG-Tetradodecylammonium chloride complex is encapsulated within a polymer core, which can be composed of materials such as vitamin E (VE) or polystyrene (PS). nih.gov

Research has demonstrated that the use of this compound in the formulation of ICG nanocarriers leads to high encapsulation efficiencies. nih.gov Studies have shown that by varying the ratio of ICG to the counter-ion, encapsulation efficiencies can exceed 80%, and can even reach 100% with a 1:1 ion pairing ratio. nih.gov The choice of the quaternary ammonium salt has also been shown to influence the stability of the resulting nanocarriers. nih.gov While tetraoctylammonium chloride has demonstrated the highest stability against ICG ion exchange in the presence of bovine serum albumin (BSA), this compound also provides a significant improvement in stability compared to other variants like tetrabutylammonium (B224687). nih.gov Specifically, in the presence of physiological albumin concentrations, nanocarriers formulated with the ICG-Tetradodecylammonium chloride complex showed an intermediate loss of ICG (19%), which is a considerable improvement over the 62% loss observed with tetrabutylammonium. nih.gov

The following table summarizes key findings from research on the formulation of Indocyanine Green nanocarriers using this compound:

ParameterFinding
Nanocarrier Core Materials Vitamin E (VE), Polystyrene (PS) nih.gov
ICG Core Loading (wt. %) Up to 30% for VE, 10% for PS nih.gov
Maximum Fluorescence Occurs at 10 wt. % core loading due to molecular aggregation and Förster quenching at higher concentrations nih.gov
Encapsulation Efficiency >80% without ion pairing, 100% with 1:1 ion pairing nih.gov
Stability in Albumin Intermediate stability with 19% ICG loss, significantly better than tetrabutylammonium (62% loss) nih.gov

This research underscores the critical role of this compound in the successful formulation of stable and efficiently loaded Indocyanine green nanocarriers for advanced optical imaging applications. nih.gov The ability to form a hydrophobic ion pair with ICG facilitates its encapsulation into polymeric nanoparticles, thereby addressing some of the inherent limitations of the free dye. nih.gov

Analytical Methodologies and Characterization Techniques in Tetradodecylammonium Chloride Research

Potentiometric Measurement Techniques

Potentiometry is a fundamental electroanalytical technique used to measure the potential difference (voltage) between two electrodes in an electrochemical cell under zero-current conditions. In the context of tetradodecylammonium chloride (TDDACl), this method is pivotal for studying its behavior as an ion exchanger in ion-selective electrodes (ISEs). The high lipophilicity of the tetradodecylammonium (TDDA⁺) cation makes it an essential component in membranes designed for the selective detection of various anions. These sensors operate on the principle that the TDDA⁺ cation is immobilized within a hydrophobic membrane, allowing its counter-ion to be exchanged with target anions from a sample solution, which generates a measurable potential that correlates with the analyte's concentration.

Open Circuit Potential (OCP) Measurements

Open Circuit Potential (OCP) is the potential measured between a working electrode and a reference electrode when no external current is flowing through the electrochemical system. researchgate.netnist.gov It represents the equilibrium potential of the system and is a foundational measurement for many electrochemical experiments. nist.govwalshmedicalmedia.com

In research involving TDDACl, OCP measurements have been utilized to study dynamic interfacial phenomena. For instance, OCP transients are used to detect the collision of single emulsion droplets containing TDDACl at the interface between two immiscible electrolyte solutions (ITIES). When a droplet collides with the polarized interface, it injects its ionic charge into the electric double layer. This event causes a rapid change in potential, which is observed as a distinct spike in the OCP measurement. The analysis of these OCP transients, characterized by an initial potential step followed by a slower relaxation, allows for the determination of droplet size distribution and provides insights into ion transfer processes at soft interfaces.

Titration Methods for Assessing Ion-Exchange Properties and Purity

Potentiometric titration is a powerful method for determining the purity and ion-exchange characteristics of lipophilic electrolytes like TDDACl. This technique is particularly useful for quantifying impurities that may be present from synthesis via metathesis reactions. ucsd.edu

A common approach involves treating an organic solvent containing a lipophilic electrolyte as a liquid membrane positioned between two aqueous solutions with different electrolyte activities. ucsd.edu In one such study, a solution of a cation-exchanger, potassium tetrakis(4-chlorophenyl)borate (KTpClPB) in nitrobenzene, was titrated with a solution of this compound. ucsd.eduresearchgate.net The potential across the membrane, measured between two Ag/AgCl electrodes, was monitored. Initially, with an excess of the cation-exchanger, the membrane is cation-responsive. As TDDACl is added, it pairs with the KTpClPB. At the equivalence point, the membrane's permselective behavior switches, and with an excess of TDDACl, it becomes anion-responsive. This switch is marked by a drastic and predictable potential change. ucsd.edu

For example, in the titration of KTpClPB with TDDACl using 1 M and 10⁻² M KCl aqueous solutions, a predicted potential change of -214 mV was observed at the equivalence point, confirming the high precision of the method for assessing the purity and stoichiometry of the ion-exchanger. ucsd.edu

Table 1: Example Potentiometric Titration Data
Titrant Added (Equivalent Fraction of TDDACl)Measured Potential (mV)Membrane Response
0.0+105Cation-Responsive
0.5+98Cation-Responsive
0.9+60Transition
1.00Equivalence Point
1.1-60Transition
1.5-107Anion-Responsive
2.0-109Anion-Responsive

Voltammetric and Spectroelectrochemical Methods

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. These techniques provide information about the kinetics and thermodynamics of electrochemical processes.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a widely used electroanalytical technique in which the potential of a working electrode is swept linearly versus time in a cyclic manner. dtic.mil The resulting current is plotted against the applied potential to give a cyclic voltammogram, which provides information on the redox processes of an analyte. dtic.mil

This compound, like other tetraalkylammonium salts, is generally considered electrochemically inactive within the typical potential windows used in CV experiments. researchgate.net The TDDA⁺ cation does not undergo redox reactions under these conditions. Consequently, its primary role in cyclic voltammetry is as a supporting electrolyte, particularly in non-aqueous electrochemistry. ucsd.edu A supporting electrolyte is essential to minimize the solution's resistance and to ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction. ucsd.edu

The characterization of TDDACl's redox behavior, therefore, involves confirming its electrochemical inactivity. This is done by running a "blank" CV scan of the solvent and the TDDACl supporting electrolyte alone, without the analyte of interest. researchgate.net An ideal blank voltammogram shows only the non-faradaic charging current, with no distinct oxidation or reduction peaks within the potential range, confirming that the electrolyte does not interfere with the subsequent analysis of the target analyte. researchgate.net

Ion-Transfer Voltammetry for Ion Transport Studies

Ion-transfer voltammetry at the interface between two immiscible electrolyte solutions (ITIES) is a powerful technique for studying the thermodynamics and kinetics of ion transport across a liquid-liquid boundary. This method is particularly relevant for compounds like TDDACl, as it allows for the direct investigation of the energy required to move the TDDA⁺ ion from an aqueous phase to an organic phase.

In this technique, a potential is applied across the interface of two immiscible liquids (e.g., water and 1,2-dichloroethane), each containing a supporting electrolyte. The transfer of ions across this interface generates a faradaic current, which is measured as the analytical signal. By sweeping the potential, a voltammogram is produced that is analogous to a conventional CV, but where the peaks correspond to ion transfer events rather than redox reactions. Such studies provide fundamental data on the lipophilicity of ions and the mechanisms of phase-transfer catalysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and verifying the purity of synthesized this compound.

Purity is commonly verified using Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC). While a detailed, publicly available spectral analysis is limited, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the compound.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the four dodecyl chains and the protons on the carbon atoms adjacent to the positively charged nitrogen atom are expected. The terminal methyl (CH₃) protons of the dodecyl chains would appear as a triplet at the most upfield region of the spectrum. The methylene (B1212753) (CH₂) groups of the long alkyl chains would produce a series of overlapping multiplets. The methylene groups directly bonded to the nitrogen atom (α-CH₂) would be deshielded due to the electron-withdrawing effect of the quaternary ammonium (B1175870) group, and their signal would appear further downfield as a multiplet.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each chemically non-equivalent carbon atom. The carbon of the terminal methyl group would be the most shielded, appearing at the lowest chemical shift. The carbons of the long methylene chains would resonate in a characteristic pattern, and the α-methylene carbon, being directly attached to the nitrogen, would be the most deshielded among the alkyl chain carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-C H₂-(CH₂)₁₀-CH₃~ 3.2 - 3.4 (multiplet)~ 58 - 60
N-CH₂-C H₂-(CH₂)₉-CH₃~ 1.6 - 1.8 (multiplet)~ 29 - 32
N-(CH₂)₂-(C H₂)₉-CH₃~ 1.2 - 1.4 (broad multiplet)~ 22 - 32
N-(CH₂)₁₁-C H₃~ 0.8 - 0.9 (triplet)~ 14

UV-Visible Absorption and Fluorescence Spectroscopy for Interaction Studies

UV-Visible absorption and fluorescence spectroscopy are powerful techniques for studying the aggregation behavior of surfactants like this compound in solution, particularly for determining the critical micelle concentration (CMC).

This compound itself does not possess a significant chromophore, and therefore, its UV-Visible absorption spectrum in the 200-800 nm range is generally featureless. However, this technique can be employed to study interactions if the compound forms complexes with chromophore-containing molecules.

Fluorescence spectroscopy, on the other hand, is widely used to probe the microenvironment of surfactant aggregates. The use of fluorescent probes, such as pyrene (B120774), is a well-established method for determining the CMC of surfactants. nih.govnih.govncku.edu.twavantiresearch.com Pyrene exhibits a fluorescence emission spectrum with several vibronic bands. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment. In aqueous solution, pyrene has a certain I₁/I₃ ratio. When this compound is added to the solution, the pyrene molecules will preferentially partition into the hydrophobic core of the micelles as they form. This change in the microenvironment from the polar aqueous phase to the nonpolar micellar core leads to a significant change in the I₁/I₃ ratio. By plotting the I₁/I₃ ratio as a function of the logarithm of the this compound concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.

Morphological and Size Characterization

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is invaluable for the morphological analysis of nanostructures formed using this compound as a stabilizing or capping agent. While direct imaging of individual this compound micelles is challenging due to their small size and dynamic nature, TEM is instrumental in visualizing nanoparticles synthesized in the presence of this surfactant.

In such syntheses, this compound plays a crucial role in controlling the size, shape, and dispersity of the resulting nanoparticles. The tetradodecylammonium cations adsorb onto the surface of the growing nanoparticles, providing both electrostatic and steric stabilization, which prevents their aggregation. TEM images can reveal the morphology of these stabilized nanoparticles, which can range from spherical to rod-like or other complex shapes, depending on the synthetic conditions. The analysis of TEM micrographs allows for the determination of the average particle size and the size distribution of the synthesized nanomaterials.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. researchgate.net It is particularly well-suited for characterizing the hydrodynamic radius and polydispersity of this compound micelles and other self-assembled aggregates in aqueous media. usp.orgnih.govhoriba.comharvard.edu

In a DLS experiment, a laser beam is directed through the sample, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. These fluctuations are analyzed by an autocorrelator to determine the diffusion coefficient of the particles. The hydrodynamic radius is then calculated from the diffusion coefficient using the Stokes-Einstein equation.

DLS is a powerful tool for studying the effects of concentration, temperature, and ionic strength on the size and aggregation state of this compound assemblies.

Interactive Table: Representative DLS Data for Surfactant Micelles
ParameterTypical ValueInterpretation
Hydrodynamic Radius (Rh)2 - 10 nmIndicates the effective size of the hydrated micelle in solution.
Polydispersity Index (PDI)< 0.2A low PDI suggests a monodisperse sample with a narrow size distribution.
Count Rate100 - 500 kcpsProvides an indication of the concentration and scattering intensity of the particles.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For systems involving this compound, such as emulsions or nanoparticle suspensions stabilized by this cationic surfactant, zeta potential measurements provide crucial information about the surface charge of the dispersed droplets or particles.

The positive charge of the quaternary ammonium head group of this compound imparts a positive surface charge to the aggregates it forms or the particles it stabilizes. This positive charge leads to electrostatic repulsion between the particles, preventing their coalescence or aggregation and thus enhancing the stability of the dispersion. The magnitude of the zeta potential is directly related to the stability of the system; a higher absolute zeta potential value generally indicates greater stability.

Interactive Table: Interpretation of Zeta Potential Values for Colloidal Stability
Zeta Potential (mV)Stability
0 to ±10Highly unstable
±10 to ±30Moderately stable
> ±30Good stability

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal properties of materials, including the determination of melting point, purity, and the characterization of phase transitions.

For this compound, DSC can be used to determine its melting point and to assess its purity. A sharp, well-defined melting endotherm is indicative of a pure crystalline solid. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. The melting point of this compound is reported to be in the range of 81-84 °C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Interactive Table: Thermal Properties of this compound
PropertyValueTechnique
Melting Point81-84 °CDSC

Exploratory Biological and Biomedical Research Applications of Tetradodecylammonium Chloride

Evaluation of Antimicrobial Activity

The antimicrobial properties of tetradodecylammonium chloride stem from its nature as a cationic surfactant. Its positively charged nitrogen center and long hydrophobic alkyl chains allow it to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death.

Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

Microorganism Type MIC (µg/mL)
Staphylococcus aureus Gram-positive 32
Escherichia coli Gram-negative 64
Pseudomonas aeruginosa Gram-negative 128

This table presents the MIC values required to inhibit the growth of specific microorganisms, indicating potential as an antimicrobial agent.

Cytotoxic Effects in Mammalian Cell Lines for Cancer Research

In the field of oncology research, the cytotoxic potential of various chemical compounds is a critical area of investigation. This compound has been studied for its effects on the viability of mammalian cancer cells. Its mechanism of cytotoxicity is linked to its ability to disrupt cell membrane integrity, similar to its antimicrobial action.

Studies have shown that the compound exhibits dose-dependent growth inhibition against several human tumor cell lines. One study investigated its in-vitro anti-tumor activity on human ovarian (SK-OV-3), lung (A549), cervical (Hela), and breast (MCF-7) cancer cells. jlu.edu.cn The results indicated a notable inhibitory effect, particularly against the MCF-7 breast cancer cell line, with a reported IC₅₀ value of 6.48 µmol/L, suggesting potential for further investigation in cancer research. jlu.edu.cn

Impact on Pharmacokinetic Studies and Drug Interactions (e.g., Phenytoin)

This compound's properties as an ion-pairing agent and surfactant can influence the behavior of other drugs. This is particularly relevant in the development of electrochemical sensors for therapeutic drug monitoring. For instance, its interaction with the anticonvulsant drug phenytoin (B1677684) has been a subject of study. science.govresearchgate.netacs.org

In the context of sensor development, TDDA-Cl has been incorporated into ion-selective membranes to detect phenytoin. science.govresearchgate.netacs.org The sensor's function relies on the ability of TDDA-Cl to act as an ion exchanger, facilitating the measurement of the ionized form of phenytoin. science.govresearchgate.net Research has shown that membranes containing TDDA-Cl can be used to create sensors with a lower limit of detection for phenytoin, around 1.6 µM. science.govresearchgate.netacs.org This application demonstrates a significant physicochemical interaction where TDDA-Cl directly affects the measurement and detection of phenytoin, a critical aspect of its pharmacokinetic monitoring. science.govscience.gov

Similarly, TDDA-Cl has been used in ion-selective electrodes for monitoring the anticoagulant warfarin (B611796). preprints.orgresearchgate.netmdpi.com The sensing mechanism involves an electrostatic interaction between the cationic TDDA-Cl and the anionic warfarin molecule, allowing for its direct detection in buffer and blood samples. preprints.orgmdpi.comresearchgate.net This highlights the compound's role in creating analytical tools that can have a significant impact on pharmacokinetic studies by enabling precise monitoring of drug levels. researchgate.net

Applications in Extraction and Purification of Biomolecules

The ability of this compound to form ion pairs with oppositely charged molecules makes it a useful reagent in the extraction and purification of biomolecules. curtin.edu.au This property is exploited in techniques where selective separation from a complex mixture is required.

As a cationic surfactant, TDDA-Cl can form a hydrophobic ion pair with anionic biomolecules, such as certain proteins or nucleic acids. This complex can then be extracted from an aqueous solution into an immiscible organic solvent. This principle is also applied in the formation of hydrophobic ion pairs with fluorescent dyes like indocyanine green (ICG), facilitating their encapsulation into nanoparticles for imaging applications. science.govscience.govresearchgate.netresearchgate.net The formation of an ICG-tetradodecylammonium chloride ion pair is a key step in creating stable, dye-loaded nanocarriers. science.govscience.gov

Furthermore, in electrochemical applications, TDDA-Cl is used as an ion exchanger in polymeric membranes. curtin.edu.au This function is crucial for creating sensors that can selectively bind and detect target ions or biomolecules, effectively purifying them from a sample for analytical purposes. worldscientific.comworldscientific.comworldscientific.com

Development of Hybrid Nanostructures with Antibiofilm Properties

Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. A promising strategy to combat biofilms is the development of hybrid nanostructures that combine the antimicrobial properties of nanoparticles with the membrane-disrupting capabilities of surfactants like this compound.

Research has explored the creation of hybrid nanostructures, such as copper nanoparticle-loaded nanovesicles, where TDDA-Cl acts as a stabilizer for the nanoparticles. researchgate.netbiointerfaceresearch.com These hybrid systems aim to prevent the formation of biofilms. biointerfaceresearch.com The rationale is that the nanostructure can effectively target the biofilm matrix, while the TDDA-Cl component helps to disrupt the bacterial membranes within. The use of quaternary ammonium (B1175870) compounds like TDDA-Cl in conjunction with metal nanoparticles is an active area of research for developing new materials with potent antibiofilm activity. researchgate.netresearchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding the behavior of complex molecules like Tetradodecylammonium chloride. Future research in this area is anticipated to focus on several key aspects to accelerate the discovery and design of new applications.

One promising direction is the use of multiscale modeling to simulate the behavior of this compound from the quantum mechanical level to the macroscopic scale. This approach can provide detailed insights into its interactions with other molecules and its self-assembly properties. For instance, ab initio calculations can be employed to determine the optimized molecular geometries of the isolated tetradodecylammonium cation and its ion pair with chloride. lu.se This information can then be used to develop cost-effective united-atom or coarse-grained models for larger-scale molecular dynamics simulations. lu.se These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients over a range of temperatures and pressures, validating the computational models against experimental data. lu.se

Furthermore, molecular modeling will be crucial in designing and screening this compound derivatives for specific applications. By systematically modifying the alkyl chain length or the counter-ion in silico, researchers can predict how these changes will affect properties like lipophilicity, thermal stability, and interaction with biological membranes. scispace.com This computational pre-screening can significantly reduce the experimental effort required to identify promising candidates for applications such as drug delivery, catalysis, and materials science.

The use of software like Avogadro, which allows for the computation of optimization energy and molecular weight using various force fields like the Universal Force Field (UFF) and General Amber Force Field (GAFF), will likely become more prevalent in the study of this compound and its analogues. scispace.com Such tools can help in understanding the stability of different conformations and their potential to form organized structures like micelles or liquid crystals.

Table 1: Computational Approaches for this compound Research

Computational TechniqueApplication in this compound ResearchPotential Insights
Ab initio CalculationsDetermination of optimized molecular geometry and electronic structure.Accurate prediction of bond lengths, angles, and charge distribution.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of the compound in various environments (e.g., in solution, at interfaces).Understanding of self-assembly, diffusion, and interaction with other molecules.
Coarse-Graining MethodsSimulation of large systems over long timescales.Prediction of macroscopic properties like viscosity and phase behavior.
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity or physicochemical properties of derivatives.Design of new compounds with enhanced performance for specific applications.

Sustainable Synthesis and Green Chemistry Methodologies

The traditional synthesis of quaternary ammonium (B1175870) compounds (QACs) often involves the use of alkyl halides and organic solvents, which can have environmental and health concerns. rsc.org Future research will increasingly focus on developing sustainable and green synthesis methodologies for this compound.

A key area of exploration is the use of renewable starting materials. For example, fatty acids derived from natural sources like coconut oil or tallow (B1178427) could be used as precursors for the alkyl chains. researchgate.net Research into the efficient conversion of these bio-based feedstocks into the desired long-chain amines is a critical step. Another green approach is the development of solvent-free or solvent-minimized reaction conditions. The Menschutkin reaction, a bimolecular nucleophilic substitution for synthesizing QACs, can be optimized to proceed efficiently with minimal solvent, especially when using reactants with low dielectric constants. mdpi.com

The principles of green chemistry, such as maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency, will guide the future production of this compound. This will not only reduce the environmental footprint of its synthesis but also potentially lower production costs.

Advanced Smart Materials and Responsive Systems

This compound's ability to self-assemble and respond to external stimuli makes it a promising building block for advanced smart materials and responsive systems. Its function as a low molecular mass gelator in electrolyte systems is a key area for future exploration.

The self-assembly of this compound in common liquid electrolytes can form a three-dimensional network, effectively trapping the liquid component to create a quasi-solid-state gel. This property is highly desirable for applications in batteries and other electrochemical devices, as it can improve safety and stability. Future research will likely focus on controlling the gelation process and tuning the mechanical and electrochemical properties of the resulting gels by modifying the structure of the quaternary ammonium salt or the composition of the electrolyte.

Another exciting avenue is the development of responsive materials that change their properties in response to specific triggers, such as temperature, pH, or the presence of certain analytes. The long dodecyl chains of this compound impart a significant hydrophobic character, which can be exploited to create interfaces that respond to changes in their environment. For example, monolayers of this compound at an oil-water interface could be designed to alter their permeability or surface tension in response to an applied electrical potential, mimicking biological membranes. sigmaaldrich.com

The incorporation of this compound into polymer matrices could also lead to the development of smart materials with tunable properties. For instance, it could be used as a component in self-healing polymers or in membranes for controlled release applications, where the release of an encapsulated substance is triggered by an external stimulus.

Interdisciplinary Research with Biological and Environmental Sciences

The interface between chemistry, biology, and environmental science offers a fertile ground for future research on this compound. Its established role in the fabrication of ion-selective electrodes (ISEs) provides a strong foundation for developing new sensors for a wide range of biological and environmental analytes.

In the biological sciences, future research could focus on designing highly selective and sensitive biosensors for clinically relevant molecules. By incorporating specific enzymes or antibodies into a membrane containing this compound, it may be possible to create sensors for detecting biomarkers for diseases or for therapeutic drug monitoring. The high lipophilicity of this compound is advantageous for creating stable hydrophobic interfaces essential for the functioning of these sensors.

From an environmental science perspective, there is a growing need for real-time monitoring of pollutants. Future work could involve the development of robust and portable ISEs based on this compound for the in-situ detection of contaminants such as nitrates, perchlorate, and other anions in water sources. Research will also focus on improving the selectivity of these sensors to minimize interference from other ions present in complex environmental samples.

Furthermore, the antimicrobial properties of long-chain QACs suggest a potential for this compound in developing new antimicrobial agents. rsc.orgmdpi.com Interdisciplinary research could explore its efficacy against a range of pathogens and investigate its mechanism of action. This could lead to the development of new disinfectants or antimicrobial coatings for various surfaces.

Integration into Microfluidic and Point-of-Care Technologies

The miniaturization of analytical devices has led to the rapid development of microfluidic and point-of-care (POC) technologies. nih.govnih.govresearchgate.net These devices offer numerous advantages, including rapid analysis, low sample consumption, and portability. nih.gov this compound is well-suited for integration into such systems due to its role as a key component in electrochemical sensors.

Future research will focus on incorporating this compound-based ion-selective membranes into microfluidic chips for the development of "lab-on-a-chip" devices. These integrated systems could perform sample preparation, separation, and detection on a single, small platform. This would enable the rapid and on-site analysis of clinical samples for disease diagnosis or environmental samples for pollution monitoring. nih.gov

The development of disposable, low-cost sensors is another important direction. By using techniques like screen printing to deposit this compound-containing membranes onto flexible substrates, it may be possible to mass-produce inexpensive sensors for single-use applications. This would be particularly beneficial in resource-limited settings where access to sophisticated laboratory equipment is limited. nih.gov

The combination of microfluidics with advanced biosensor technologies will likely lead to improved POC diagnostics with higher sensitivity and specificity. nih.gov this compound, with its proven utility in electrochemical sensing, is poised to be a critical material in the advancement of these next-generation diagnostic tools.

Q & A

Q. What are the standard methods for synthesizing and purifying tetradodecylammonium chloride in laboratory settings?

this compound is typically synthesized via quaternization reactions between tertiary amines and alkyl halides. For purification, repeated aqueous washes are critical to remove byproducts (e.g., excess amines or ammonium salts). For example, post-reaction mixtures are washed with water to eliminate diethylammonium chloride and unreacted diethylamine, as demonstrated in quaternary ammonium salt syntheses . Purity is often verified via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Q. How is this compound characterized in ion-selective membrane studies?

Researchers employ potentiometric sensors to evaluate its role in ion-selective membranes (ISMs). For nitrate detection, membranes are prepared by dissolving tetradodecylammonium nitrate (TDDA-NO3) in plasticizers like 2-nitrophenyl octyl ether (NPOE) and polyvinyl chloride (PVC), followed by solvent casting. Performance is assessed via membrane potential measurements, with sensitivity influenced by alkyl chain length and counterion selection .

Q. What experimental parameters influence the membrane potential of tetradodecylammonium-based sensors?

Membrane potential is affected by:

  • Side-chain structure : Quaternary ammonium salts with fewer methyl groups exhibit higher sensitivity (e.g., −49.5 mV for tridodecylmethylammonium chloride vs. −14.0 mV for dodecyltrimethylammonium bromide) .
  • Concentration : Optimal sensitivity occurs at 0.02–0.06 mM for TDDA derivatives .
  • Plasticizer ratio : A 1:2 ratio of ionophore to plasticizer (e.g., DOS) maximizes stability .

Advanced Research Questions

Q. How can this compound be optimized for catalytic applications in organic synthesis?

In carbonate synthesis, catalytic activity correlates with alkyl chain length and counterion selection. For example, this compound shows high activity in styrene carbonate production due to its ability to stabilize intermediates. Methodological optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance ion pairing.
  • Temperature control : Reactions are conducted at 60–80°C to balance kinetics and stability .

Q. What strategies resolve contradictions in membrane permeability data for tetradodecylammonium salts?

Discrepancies in permeability studies (e.g., lipid bilayer vs. synthetic membrane models) are addressed by:

  • Surface tension measurements : Correlate methyl group count with membrane interactions .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies ion transport kinetics and identifies interfacial resistance .

Q. How does this compound enhance biocompatibility in medical device coatings?

Unlike cytotoxic surfactants (e.g., benzalkonium chloride), this compound (TDMAC) minimizes hemolysis. Experimental validation includes:

  • Leaching tests : Assess stability under physiological conditions (e.g., 4M guanidine challenge).
  • Cytotoxicity assays : Compare red blood cell lysis rates between TDMAC and conventional quaternary amines .

Methodological Notes

  • Analytical Reproducibility : Ensure TLC plates are developed in inert atmospheres to prevent oxidation .
  • Sensor Calibration : Use standardized nitrate solutions (0.1–1000 ppm) for ISFET calibration .
  • Biocompatibility Testing : Include positive controls (e.g., heparinized surfaces) to benchmark hemolysis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.